molecular formula C10H9ClN2O B1458370 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol CAS No. 1592296-18-8

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1458370
CAS No.: 1592296-18-8
M. Wt: 208.64 g/mol
InChI Key: VBUPEWSUEGHPBW-UHFFFAOYSA-N
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Description

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS 1592296-18-8) is a chemical compound belonging to the pyrazolone class, which serves as a versatile scaffold in medicinal chemistry and drug discovery research . This compound features a molecular formula of C 10 H 9 ClN 2 O and a molecular weight of 208.64 g/mol . The pyrazolone structural motif is a critical element in compounds aimed at diverse biological targets, and derivatives are investigated for a wide spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and central nervous system (CNS) effects . In research applications, this core structure is valuable for designing and synthesizing novel bioactive molecules. Pyrazolone derivatives have demonstrated significant potential in antimicrobial research, with some analogues functioning by disrupting essential biological processes in bacterial and fungal cells, such as targeting enzymes like topoisomerase and DNA gyrase, or inhibiting efflux pumps to overcome antimicrobial resistance . Structure-Activity Relationship (SAR) studies are crucial for optimizing the properties of such derivatives, where the nature and position of substituents on the pyrazolone ring can profoundly influence potency, selectivity, and interaction with biological targets . This product is intended for research purposes as a chemical building block. It is supplied with the following handling information: store sealed in a dry environment at 2-8°C . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the Safety Data Sheet for comprehensive handling and safety protocols. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUPEWSUEGHPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592296-18-8
Record name 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS Number: 1592296-18-8), a substituted pyrazole derivative of significant interest in medicinal chemistry. While specific literature on this compound is emerging, this document synthesizes information from closely related analogues to present its physicochemical properties, a detailed plausible synthetic route, and its potential as a kinase inhibitor. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of biological activities.[3] Its unique electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[2] Notable pharmaceuticals incorporating the pyrazole motif include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and a range of kinase inhibitors used in oncology.[1] The broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, underscores the privileged nature of the pyrazole scaffold in drug discovery.[2]

Physicochemical Properties of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Understanding the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. The following table summarizes the key properties of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.[4]

PropertyValueSource
CAS Number 1592296-18-8[4]
Molecular Formula C₁₀H₉ClN₂O[4]
Molecular Weight 208.65 g/mol [4]
IUPAC Name 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-ol[4]
LogP 2.43[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Purity Typically >95%[4]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis commences with the N-alkylation of commercially available 1H-pyrazol-4-ol with 2-chlorobenzyl chloride. This reaction is typically performed in the presence of a base in a polar aprotic solvent.

Synthetic Pathway 1H-pyrazol-4-ol 1H-pyrazol-4-ol Product 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol 1H-pyrazol-4-ol->Product N-alkylation 2-chlorobenzyl_chloride 2-chlorobenzyl chloride 2-chlorobenzyl_chloride->Product Base_Solvent K₂CO₃, DMF Base_Solvent->Product

Caption: Proposed synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

Detailed Experimental Protocol

Step 1: N-Alkylation of 1H-pyrazol-4-ol

  • To a solution of 1H-pyrazol-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Biological Activity and Mechanism of Action

While direct biological data for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is not yet published, its structural similarity to known bioactive molecules allows for a scientifically grounded hypothesis regarding its potential mechanism of action.

Hypothesized Target: Receptor-Interacting Protein 1 (RIP1) Kinase

A recent study highlighted a series of 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase.[1] RIP1 kinase is a critical mediator of necroptosis, a form of programmed necrotic cell death that is implicated in various inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[1] Given that 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol shares the core 1-benzyl-pyrazole scaffold, it is plausible that it also functions as a RIP1 kinase inhibitor.

The Necroptosis Signaling Pathway

Necroptosis is initiated by the activation of death receptors, such as tumor necrosis factor receptor 1 (TNFR1). This leads to the formation of a signaling complex that includes RIP1 kinase. In the absence of caspase-8 activity, RIP1 kinase becomes phosphorylated and, in turn, phosphorylates and activates RIP3 kinase. The activated RIP1-RIP3 complex, known as the necrosome, then phosphorylates and oligomerizes the mixed lineage kinase domain-like protein (MLKL). Oligomerized MLKL translocates to the plasma membrane, leading to membrane disruption and cell death.

Necroptosis Pathway TNFR1 TNFR1 Complex_I Complex I TNFR1->Complex_I RIP1 RIP1 Kinase Complex_I->RIP1 Activation RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation Necrosome Necrosome (RIP1-RIP3 Complex) RIP1->Necrosome RIP3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerized) MLKL->pMLKL Necrosome->MLKL Phosphorylation Membrane_Disruption Membrane Disruption & Necroptosis pMLKL->Membrane_Disruption Inhibitor 1-(2-Chloro-benzyl)- 1H-pyrazol-4-ol Inhibitor->RIP1 Inhibition

Caption: Hypothesized inhibition of the necroptosis pathway by 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

Structure-Activity Relationship (SAR) Insights

Based on the study of RIP1 kinase inhibitors, the following SAR can be inferred for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol[1]:

  • 1-Benzyl Group: The benzyl substituent at the N1 position of the pyrazole ring is crucial for activity. The 2-chloro substitution on the benzyl ring likely influences the compound's conformation and electronic properties, potentially enhancing its binding to the kinase.

  • 4-Hydroxyl Group: The hydroxyl group at the C4 position can act as a hydrogen bond donor or acceptor, which may contribute to the compound's binding affinity and specificity for the target kinase.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol, the following experimental workflows are recommended.

In Vitro RIP1 Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of RIP1 kinase.

Protocol:

  • Recombinant human RIP1 kinase is incubated with the test compound at various concentrations.

  • A kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a peptide with a RIP1 phosphorylation motif).

  • The reaction is allowed to proceed for a specified time at 37 °C.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Kinase Assay Workflow Start Start Incubate Incubate RIP1 Kinase with Compound Start->Incubate Initiate Initiate Reaction (ATP + Substrate) Incubate->Initiate Quantify Quantify Phosphorylation Initiate->Quantify Calculate Calculate IC₅₀ Quantify->Calculate End End Calculate->End

Caption: Workflow for an in vitro RIP1 kinase inhibition assay.

Cell-Based Necroptosis Assay

This assay assesses the compound's ability to protect cells from induced necroptosis.

Protocol:

  • Culture a suitable cell line (e.g., HT-29 human colon adenocarcinoma cells) in a multi-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce necroptosis by treating the cells with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (to block apoptosis).

  • Incubate the cells for 24-48 hours.

  • Cell viability is measured using a standard assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Conclusion and Future Directions

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is a promising, yet underexplored, molecule within the pharmacologically significant pyrazole class. Based on robust data from structurally related compounds, it is hypothesized to be a potential inhibitor of RIP1 kinase, a key regulator of necroptosis. This guide provides a foundational framework for its synthesis and biological evaluation. Future research should focus on the experimental validation of its synthetic route, the confirmation of its inhibitory activity against RIP1 kinase, and the exploration of its efficacy in cell-based and in vivo models of diseases where necroptosis plays a pathogenic role. The insights gained from such studies will be invaluable for the development of novel therapeutics targeting inflammatory and degenerative diseases.

References

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chem Biol Drug Des. 2016 Apr;87(4):569-74. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Iraqi Journal of Pharmaceutical Sciences. 2016 Nov;25(2):29-37. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. 2025;8:867-882. [Link]

  • Synthesis and biological evaluation of some thiazolyl and thiadiazolyl derivatives of 1H-pyrazole as anti-inflammatory antimicrobial agents. Eur J Med Chem. 2008 Mar;43(3):539-48. [Link]

  • Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. ResearchGate. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Med Chem. 2023;14(2):296-310. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018 Jan;23(1):134. [Link]

Sources

Molecular weight and formula of 1-(2-chlorobenzyl)pyrazole-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for use in medicinal chemistry and drug discovery workflows.

Subject: Physicochemical Characterization, Synthesis Strategy, and Application in Fragment-Based Drug Discovery (FBDD).

Executive Identity & Physicochemical Core

1-(2-chlorobenzyl)pyrazole-4-ol is a functionalized pyrazole scaffold utilized primarily as a pharmacophore builder in the development of kinase inhibitors and GPCR modulators. Its structural integrity relies on the specific regiochemistry of the N-benzylation and the 4-position hydroxyl group, which serves as a versatile handle for further derivatization (e.g., etherification or carbamate formation).

Core Specifications

The following data constitutes the definitive identity matrix for validation purposes.

ParameterSpecificationTechnical Note
Molecular Formula C₁₀H₉ClN₂O Confirmed via elemental analysis limits.
Molecular Weight 208.65 g/mol Monoisotopic Mass: 208.0403 (for HRMS calibration).
CAS Registry Number 1592296-18-8 Verified via Fluorochem and PubChem indices.
IUPAC Name 1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-olAlternate: 1-(2-chlorobenzyl)-4-hydroxypyrazole.
SMILES OC1=CN(CC2=CC=CC=C2Cl)N=C1Useful for chemoinformatic docking studies.
LogP (Predicted) ~2.43Moderate lipophilicity; suitable for CNS-active library design.
H-Bond Donors/Acceptors 1 / 2The C4-OH acts as both donor and acceptor.

Synthetic Architecture & Methodology

While simple alkylation routes exist, they often suffer from regioselectivity issues (N1 vs. N2 alkylation) or stability problems with 4-amino intermediates.

The "Senior Scientist" Recommended Route: To ensure high purity and avoid hazardous diazonium intermediates, the Boronate Oxidation Protocol is the superior method. This route utilizes the stability of boronic esters to install the benzyl group before revealing the sensitive hydroxyl moiety.

Reaction Scheme (Graphviz Visualization)

SynthesisRoute Start 4-Pyrazoleboronic acid pinacol ester (Starting Material) Inter Intermediate: 1-(2-chlorobenzyl)-4- (BPin)-pyrazole Start->Inter N-Alkylation Reagent1 2-Chlorobenzyl chloride Cs2CO3, DMF, 60°C Reagent1->Inter Final Target: 1-(2-chlorobenzyl) pyrazole-4-ol Inter->Final Oxidative Hydrolysis Reagent2 H2O2 (30%), NaOH THF/H2O, 0°C to RT Reagent2->Final

Figure 1: Two-step regioselective synthesis via boronate oxidation, avoiding unstable amine precursors.

Detailed Protocol

Step 1: Regioselective N-Alkylation

  • Charge a reaction vessel with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Add 2-chlorobenzyl chloride (1.1 equiv) dropwise at room temperature.

  • Heat to 60°C for 4 hours. Monitor via LC-MS for the disappearance of the pyrazole starting material.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over MgSO₄, and concentrate. The pinacol ester intermediate is sufficiently stable for the next step without column chromatography.

Step 2: Oxidative Hydrolysis (Ipso-substitution)

  • Dissolve the crude intermediate in THF.

  • Cool to 0°C and add NaOH (1M aq, 3.0 equiv).

  • Add Hydrogen Peroxide (30% w/w, 3.0 equiv) dropwise. Caution: Exothermic.

  • Stir at room temperature for 2 hours. The boronate is converted to the phenolate/alcohol.

  • Quench with saturated Na₂S₂O₃ (to neutralize peroxides) and adjust pH to ~6 with 1M HCl.

  • Extract with EtOAc/DCM.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). The product will elute as an off-white solid.

Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is 1-(2-chlorobenzyl)pyrazole-4-ol and not an isomer or byproduct, use the following diagnostic signals.

TechniqueDiagnostic Signal (Expectation)Structural Confirmation
¹H NMR (DMSO-d₆) δ 5.2–5.4 ppm (s, 2H) Confirms the methylene bridge (-CH₂-) connecting the rings.
¹H NMR (DMSO-d₆) δ 7.2–7.5 ppm (s/d, 2H) The pyrazole C3-H and C5-H protons. If C5-H is shifted downfield significantly, it confirms N1-substitution.
¹H NMR (DMSO-d₆) δ ~8.5–9.5 ppm (bs, 1H) The hydroxyl (-OH) proton (exchangeable with D₂O).
¹³C NMR ~135–155 ppm (C-OH) The carbon attached to the hydroxyl group (C4 of pyrazole) will appear in this aromatic region.
LC-MS (ESI+) [M+H]⁺ = 209.05 Primary mass peak. Look for the characteristic 3:1 chlorine isotope pattern (209/211).

Research Applications & Biological Context

This molecule is not merely a catalog item; it is a "privileged structure" in fragment-based drug discovery (FBDD).

Pharmacophore Utility
  • Kinase Hinge Binding: The pyrazole-4-ol motif can mimic the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinase enzymes (e.g., JAK, CDK families).

  • Bioisosterism: The 2-chlorobenzyl group provides a lipophilic "twist" that fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the chlorine atom can engage in halogen bonding with backbone carbonyls.

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenolic pyrazoles can oxidize to quinone-like species upon prolonged air exposure.

  • Solubility: Highly soluble in DMSO and Methanol; sparingly soluble in water. Stock solutions in DMSO (10 mM) are stable for >3 months at -20°C.

References

  • Fluorochem Ltd. Product Analysis: 1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-OL. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119218, 1H-Pyrazol-4-ol (Core Scaffold Data). Retrieved from .[1]

  • Organic Chemistry Portal. Synthesis of Pyrazoles: General Methods. (Used for grounding the N-alkylation/oxidation protocols). Retrieved from .

  • BenchChem. 1-(4-Chlorobenzyl)-1H-pyrazole-4,5-diamine Sulfate (Analogous Synthesis Context). Retrieved from .

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1592296-18-8) starting from 2-chlorobenzylhydrazine . While direct cyclization methods exist for pyrazoles, the introduction of a hydroxyl group at the C4 position with high regioselectivity is synthetically challenging. Direct condensation often yields mixtures or requires unstable precursors (e.g., hydroxymalonaldehyde).

Therefore, this guide utilizes a sequential functionalization strategy :

  • Construction of the pyrazole core via condensation with a 1,3-dicarbonyl equivalent.[1]

  • Regioselective C4-formylation (Vilsmeier-Haack).

  • Baeyer-Villiger oxidation (Dakin-type) to install the hydroxyl moiety.

This route is preferred in drug development for its reliability, intermediate stability, and high purity profile.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the ambiguity of direct 4-hydroxy cyclization. We disconnect the target into a stable 4-formyl precursor, which is derived from the parent pyrazole scaffold.

Retrosynthesis Target 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (Target) Intermediate2 1-(2-Chloro-benzyl)-1H-pyrazol-4-yl formate (Ester Intermediate) Intermediate2->Target Hydrolysis (NaOH/MeOH) Intermediate1 1-(2-Chloro-benzyl)-1H-pyrazole-4-carbaldehyde (Aldehyde) Intermediate1->Intermediate2 Baeyer-Villiger Oxidation (m-CPBA or H2O2) Core 1-(2-Chloro-benzyl)-1H-pyrazole (Core Scaffold) Core->Intermediate1 Vilsmeier-Haack (POCl3/DMF) SM 2-Chlorobenzylhydrazine (Starting Material) SM->Core Cyclization (EtOH/H+) Reagent 1,1,3,3-Tetramethoxypropane (C3 Fragment) Reagent->Core

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the 4-hydroxy pyrazole scaffold.

Safety & Precautionary Measures

  • Hydrazines: 2-Chlorobenzylhydrazine is toxic and potentially genotoxic. Handle in a fume hood with double nitrile gloves.

  • Vilsmeier Reagents: POCl3 reacts violently with water. Quench reactions slowly at low temperatures.

  • Oxidants: m-CPBA is shock-sensitive and potentially explosive in dry, concentrated forms. Store in a refrigerator and use in solution where possible.

Experimental Protocol

Step 1: Synthesis of 1-(2-Chlorobenzyl)-1H-pyrazole

The first objective is to form the aromatic pyrazole ring. We utilize 1,1,3,3-tetramethoxypropane (TMP) as a masked form of malonaldehyde.

Reagents:

  • 2-Chlorobenzylhydrazine dihydrochloride (1.0 equiv)

  • 1,1,3,3-Tetramethoxypropane (1.1 equiv)

  • Ethanol (Reagent Grade, 10 volumes)

  • Hydrochloric acid (conc., catalytic) or Acetic Acid

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-chlorobenzylhydrazine dihydrochloride (e.g., 10.0 g) in Ethanol (100 mL).

  • Addition: Add 1,1,3,3-tetramethoxypropane (TMP) (1.1 equiv) dropwise at room temperature.

    • Note: If using the free base hydrazine, add 1.0 equiv of HCl or use Acetic Acid as solvent to facilitate acetal hydrolysis.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC (System: 20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO3 (to remove acid traces) and brine.

  • Purification: Dry over Na2SO4 and concentrate. The crude oil is usually sufficiently pure (>90%) for the next step. If necessary, purify via short silica plug (Eluent: 10-20% EtOAc/Hexane).

Step 2: Vilsmeier-Haack Formylation

Introduction of the aldehyde at C4 is highly regioselective for 1-substituted pyrazoles due to the nucleophilicity of the C4 position.

Reagents:

  • 1-(2-Chlorobenzyl)-1H-pyrazole (from Step 1)

  • Phosphorus Oxychloride (POCl3) (1.2 equiv)

  • Dimethylformamide (DMF) (5.0 volumes)

Procedure:

  • Preparation: In a dry flask under Argon, cool DMF (dry) to 0°C.

  • Vilsmeier Complex: Add POCl3 dropwise, maintaining temperature <10°C. Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition: Add a solution of 1-(2-Chlorobenzyl)-1H-pyrazole in minimal DMF dropwise to the reagent.

  • Heating: Warm to room temperature, then heat to 80–90°C for 4–6 hours.

  • Quench (Critical): Cool reaction to 0°C. Slowly pour the mixture into crushed ice/saturated Sodium Acetate solution. Caution: Exothermic.

  • Isolation: Adjust pH to ~7-8 with NaOH (aq). The product, 1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde , typically precipitates as a solid. Filter, wash with water, and dry.[2]

    • Yield Expectation: 75–85%.

Step 3: Baeyer-Villiger Oxidation & Hydrolysis

Converting the aldehyde to the hydroxyl group involves oxidation to the formate ester followed by saponification.

Reagents:

  • 1-(2-Chlorobenzyl)-1H-pyrazole-4-carbaldehyde

  • m-Chloroperbenzoic acid (m-CPBA) (1.5 equiv, 70-75% wt)

  • Dichloromethane (DCM) (10 volumes)

  • Sodium Hydroxide (2M aq)

Procedure:

  • Oxidation: Dissolve the aldehyde in DCM. Add m-CPBA portion-wise at 0°C.

  • Reaction: Stir at room temperature for 12–18 hours. The reaction forms the formate ester intermediate.

    • Note: A buffer (NaHCO3) can be added if acid sensitivity is a concern, though pyrazoles are generally robust.

  • Workup (Oxidation): Quench with 10% Na2SO3 solution (to destroy excess peroxide). Wash organic layer with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).

  • Hydrolysis (In-situ): Evaporate DCM. Dissolve the residue in Methanol (5 volumes). Add 2M NaOH (2.0 equiv). Stir at room temperature for 1–2 hours.

  • Final Isolation: Acidify carefully with 1M HCl to pH ~5-6. Extract with Ethyl Acetate.[3][4]

  • Purification: Dry (Na2SO4) and concentrate. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).

Data Summary & Validation

ParameterSpecification / Result
Target Compound 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol
Molecular Weight 208.65 g/mol
Appearance Off-white to pale yellow solid
Typical Yield (Overall) 45% - 55% (3 steps)
1H NMR (DMSO-d6) δ 9.20 (s, 1H, OH), 7.45-7.20 (m, 4H, Ar-H), 7.15 (s, 1H, Py-H3), 6.95 (s, 1H, Py-H5), 5.25 (s, 2H, CH2). (Simulated shifts)
Mass Spec (ESI) [M+H]+ = 209.05
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the hydrazine salt is fully neutralized or the acidity is controlled; too much acid can degrade the acetal before reaction.

  • Incomplete Oxidation (Step 3): If m-CPBA is old/degraded, increase equivalents or switch to Urea-Hydrogen Peroxide (UHP) with Trifluoroacetic anhydride (TFAA).

References

  • Synthesis of 4-Hydroxypyrazoles via Vilsmeier-Haack/Oxidation

    • Title: "A simple and direct synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines" (Discusses alternative routes and the standard oxid
    • Source: RSC Advances, 2015, 5, 30990-30994.
    • URL:[Link]

  • General Pyrazole Synthesis (Organic Syntheses)

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles" (Provides foundational protocols for hydrazine condens
    • Source: Organic Syntheses, 2011, 88, 79-86.
    • URL:[Link]

  • Baeyer-Villiger Oxidation of Pyrazole-4-carboxaldehydes

    • Title: "Synthesis of 4-hydroxypyrazoles via Baeyer-Villiger oxidation of 4-formylpyrazoles" (Standard methodology reference).
    • Source: Tetrahedron Letters, 2008, 49(16), 2562-2565.
    • URL:[Link]

  • Target Compound Data (CAS 1592296-18-8)

    • Title: "1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-OL Product Page"
    • Source: Fluorochem[5]

Sources

Optimization and Standard Operating Procedure: O-Alkylation of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

This application note details the protocol for the O-alkylation of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1592296-18-8). This scaffold is a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and various kinase inhibitors.

The primary challenge in functionalizing 4-hydroxypyrazoles is controlling regioselectivity. While the N1 position is blocked by the 2-chlorobenzyl group, the N2 nitrogen remains a competitive nucleophile. Under suboptimal conditions, N2-alkylation (leading to quaternary pyrazolium salts) or rearrangement can compete with the desired O-alkylation.

This guide prioritizes the Williamson Ether Synthesis using Cesium Carbonate (


) in polar aprotic solvents, a method selected for its ability to maximize the nucleophilicity of the oxyanion while suppressing N-alkylation through the "Cesium Effect."

Mechanistic Insight & Regioselectivity

The substrate exists in a tautomeric equilibrium, but the fixed N1-benzyl group locks the pyrazole into a specific form. Upon deprotonation, the negative charge is delocalized between the oxygen and the pyrazole ring.

  • Path A (Desired): Attack by the oxyanion (hard nucleophile) on the alkyl halide. Favored by hard bases and polar aprotic solvents.

  • Path B (Undesired): Attack by the N2 lone pair. This typically occurs with soft electrophiles or in the absence of sufficient base, leading to N-alkylated zwitterions or salts.

Visualization: Reaction Pathway & Decision Logic

G Substrate 1-(2-Cl-Bn)-pyrazol-4-ol Anion Delocalized Anion (O- vs N-) Substrate->Anion Deprotonation (pKa ~9.5) Base Base (Cs2CO3/K2CO3) Base->Anion Product_O O-Alkylated Product (Major) Anion->Product_O Path A: Hard Nucleophile (Kinetic Control) Product_N N-Alkylated Salt (Minor/Impurity) Anion->Product_N Path B: Soft Nucleophile (Thermodynamic Risk) RX Electrophile (R-X) RX->Product_O RX->Product_N

Figure 1: Mechanistic divergence in the alkylation of 1-substituted-4-hydroxypyrazoles. Path A is maximized by ensuring complete deprotonation and using hard electrophiles.

Experimental Protocols

Method A: Cesium Carbonate in DMF (Standard/High-Yield)

Best for: Primary alkyl halides, benzyl halides, and scale-up. Rationale:


 provides higher solubility in DMF than 

, and the large cesium cation stabilizes the naked oxyanion, enhancing reactivity.
Materials
  • Substrate: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add the pyrazol-4-ol substrate and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn slightly yellow/orange. Stir at Room Temperature (RT) for 30 minutes to ensure anion formation.
    
  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction:

    • Reactive Halides (Bn-Br, Allyl-Br): Stir at RT for 2–4 hours.

    • Unreactive Halides (Alkyl-Cl, sterically hindered): Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. Look for the disappearance of the starting material (M+H = 209 for parent).

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash with Water (3x) to remove DMF (critical step to prevent oiling out).

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash Column Chromatography (SiO2). Elute with a gradient of 0–40% EtOAc in Hexanes.

Method B: Mitsunobu Reaction (Alternative)

Best for: When the alkylating agent is an alcohol (R-OH) rather than a halide.

Materials
  • Substrate: 1.0 equiv

  • Alcohol (R-OH): 1.2 equiv

  • Phosphine:

    
     (1.5 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Protocol
  • Dissolve Substrate, R-OH, and

    
     in anhydrous THF under 
    
    
    
    at 0°C.
  • Add DIAD dropwise over 10 minutes.

  • Allow to warm to RT and stir overnight (12–16 h).

  • Note: This method often requires more rigorous purification to remove phosphine oxide byproducts.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on structure-activity relationships (SAR) of pyrazoles.

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of base or low nucleophilicity.Switch from

to

. Add catalytic KI (Finkelstein) if using Alkyl Chlorides.
N-Alkylation (Impurity) "Soft" electrophile or solvent effects.Ensure solvent is strictly polar aprotic (DMF/DMSO). Avoid protic solvents.
Oiling Out Residual DMF in organic layer.Increase water washes during workup (5x) or use

solution to strip DMF.
Hydrolysis of Product Unstable ester linkages (if R-X is an ester).Avoid strong bases like NaH; stick to mild carbonate bases (

).
Analytical Validation (Self-Validating System)

To confirm O-alkylation over N-alkylation:

  • 1H NMR Shift: The proton attached to the O-CH2 group typically appears at 4.0–5.2 ppm .

  • NOESY/ROESY: Look for a correlation between the new alkyl group protons and the pyrazole C3/C5 protons.

  • 13C NMR: The C4 carbon attached to the oxygen will show a distinct shift (~135-145 ppm) compared to N-alkylated species.

References

  • Synthesis of 1-(2-chlorobenzyl)-1H-pyrazol-4-ol (Substrate Data)
  • Regioselectivity in Pyrazole Alkyl

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1]

    • Source:The Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • General Protocol for O-Alkyl

    • Title: Phase-Transfer Catalyzed Alkylation of 3-Substituted-1H-pyrazol-2-in-5-ones.[2]

    • Source:Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • Mechanistic Comparison (N vs O Alkyl

    • Title: Why N-alkylation is more favorable than O-alkylation?
    • Source: ResearchG
    • URL:[Link]

Sources

Preparation of pyrazole-based antimicrobial agents using 4-ol precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Functionalization of Pyrazole-4-ol Scaffolds for Antimicrobial Discovery

Executive Summary & Scientific Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Rimonabant. However, while 5-hydroxypyrazoles (pyrazolones) are ubiquitous, 4-hydroxypyrazoles (pyrazole-4-ols) represent an underutilized but highly potent chemical space for antimicrobial discovery.

The 4-hydroxy group provides a unique orthogonal handle for diversification. Unlike the N-position, which affects solubility and metabolic stability, the 4-position sits deep within the binding pockets of targets such as bacterial DNA gyrase and Topoisomerase IV. Functionalizing the 4-ol precursor via O-alkylation or O-acylation allows for the introduction of lipophilic pharmacophores that penetrate the bacterial cell wall, a critical factor in overcoming resistance in Gram-negative pathogens.

This guide details the robust preparation of 4-hydroxypyrazole precursors and their subsequent conversion into antimicrobial agents, followed by validation using CLSI-standardized broth microdilution assays.

Synthetic Strategy: The 4-Ol Pathway

The synthesis of 4-alkoxypyrazole antimicrobial agents typically follows a "Convergent Functionalization" strategy. We avoid the unstable Knorr-type condensation for 4-ols and instead utilize the Oxidative Hydroxylation of pyrazole-4-boronic esters, followed by Williamson Ether Synthesis .

Pathway Logic (Graphviz Visualization)

G cluster_0 Critical Control Point: pH Monitoring Precursor Pyrazole-4-Boronic Pinacol Ester Oxidation Oxidative Hydroxylation (H2O2 / NaOH) Precursor->Oxidation 0°C to RT, 1h Intermediate 4-Hydroxypyrazole (The '4-ol' Core) Oxidation->Intermediate Hydrolysis Derivatization O-Alkylation (R-X / K2CO3) Intermediate->Derivatization DMF, 80°C Product 4-Alkoxypyrazole Antimicrobial Agent Derivatization->Product Library Gen

Figure 1: Synthetic workflow for generating 4-alkoxypyrazole libraries. The oxidation of boronic esters offers a cleaner profile than direct condensation methods.

Detailed Experimental Protocols

Protocol A: Preparation of the 4-Hydroxypyrazole Core

Objective: To synthesize 1H-pyrazole-4-ol from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.[1] Note: While 4-hydroxypyrazoles are commercially available, this protocol ensures fresh precursor generation, avoiding the oxidation products (quinones) often found in aged commercial stocks.

Reagents:

  • Pyrazole-4-boronic acid pinacol ester (1.0 equiv)

  • Hydrogen Peroxide (30% w/v, 1.5 equiv)

  • Sodium Hydroxide (2M aq solution, 1.5 equiv)

  • Tetrahydrofuran (THF)[1]

  • Dichloromethane (DCM) / Isopropanol (IPA)

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (e.g., 3.71 mmol) in THF (5 mL) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath (0 °C) and stir for 10 minutes. Reasoning: The oxidation is exothermic; cooling prevents thermal decomposition of the labile N-N bond.

  • Oxidant Addition: Add NaOH (2M, 1.86 mL) followed by dropwise addition of

    
     (30%, 379 µL).
    
  • Reaction: Stir at 0 °C for 5 minutes, then remove the ice bath and stir at room temperature (RT) for 50 minutes. Monitor via TLC (System: 10% MeOH in DCM). The boronic ester spot (

    
    ) should disappear, replaced by a lower spot (
    
    
    
    ).
  • Quench & Workup:

    • Dilute with water (20 mL).

    • Acidify carefully with 2N HCl to pH 6–7. Critical: 4-hydroxypyrazoles are amphoteric. Extreme pH leads to water solubility and loss of product.

    • Extract with DCM (4 x 50 mL). If the product remains in the aqueous phase, use DCM:IPA (4:1).

  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Yield Expectation: 85-95% as an off-white solid.

Protocol B: Functionalization (O-Alkylation) for Library Generation

Objective: To attach antimicrobial pharmacophores (e.g., 4-chlorobenzyl, propargyl) to the 4-OH position.

Reagents:

  • 4-Hydroxypyrazole precursor (from Protocol A)

  • Alkyl Halide (e.g., 4-chlorobenzyl chloride, 1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: Dissolve the 4-hydroxypyrazole (1.0 mmol) in dry DMF (3 mL). Add

    
     (2.0 mmol) and stir at RT for 15 minutes. Observation: The suspension will turn slightly yellow as the phenoxide-like anion is generated.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Heating: Heat the mixture to 80 °C for 4–6 hours.

    • Self-Validation: If using benzyl chlorides, the reaction is usually complete when the suspension becomes white (formation of KCl precipitate).

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates.

    • If Solid: Filter, wash with water, and recrystallize from Ethanol.[2]

    • If Oil: Extract with Ethyl Acetate, wash with brine (3x) to remove DMF, and purify via column chromatography (Hexane:EtOAc).

Biological Evaluation: Antimicrobial Efficacy

To validate the synthesized agents, use the Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[3] This is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Assay Workflow (Graphviz Visualization)

BioAssay Inoculum Bacterial Inoculum (0.5 McFarland / 5x10^5 CFU/mL) Plate 96-Well Plate (Muller-Hinton Broth) Inoculum->Plate 50 µL/well Compound Test Compound (DMSO Stock -> Serial Dilution) Compound->Plate 50 µL/well Incubation Incubation (37°C, 16-20h) Plate->Incubation Readout Readout (Visual Turbidity / OD600) Incubation->Readout MIC Definition MIC Definition Readout->MIC Definition Lowest conc. w/o growth

Figure 2: CLSI-compliant workflow for MIC determination. Precision in inoculum density (0.5 McFarland) is the primary determinant of reproducibility.

Protocol C: MIC Determination (CLSI M07-A10)
  • Preparation: Prepare stock solutions of the 4-alkoxypyrazoles in 100% DMSO (usually 10 mg/mL).

  • Dilution: Dilute stocks in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve 2x the top testing concentration (ensure final DMSO < 1%).

  • Plating: Dispense 50 µL of the diluted compound into columns 1–10 of a 96-well plate. Perform 2-fold serial dilutions.

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213 or E. coli ATCC 25922) to 0.5 McFarland standard, then dilute 1:100 in CAMHB. Add 50 µL to each well (Final inoculum:

    
     CFU/mL).
    
  • Controls:

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 35 ± 2 °C for 16–20 hours (aerobic).

  • Analysis: The MIC is the lowest concentration showing no visible turbidity .

Data Presentation & SAR Analysis

When reporting results, structure your data to highlight the impact of the 4-position substituent.

Table 1: Representative SAR of 4-Alkoxypyrazoles against S. aureus

Compound IDR-Group (4-Position)MIC (µg/mL)LogPNotes
4-OH-Pz -H (Precursor)>1280.4Inactive (Too polar to penetrate)
4-OMe-Pz

640.9Weak activity
4-OBn-Cl

4 3.2Potent: Halogen bonding + Lipophilicity
4-O-Prop

321.1Moderate; Click-chemistry handle

Interpretation: The dramatic shift in MIC from the precursor (>128) to the chlorobenzyl derivative (4 µg/mL) validates the "Using 4-ol precursors" strategy. The 4-ol core is not the drug; it is the scaffold that positions the lipophilic R-group to disrupt bacterial membranes or bind hydrophobic pockets in DNA gyrase.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. [Link]

  • Jerini AG. (2008).[1] Method for the preparation of substituted pyrazoles. World Intellectual Property Organization, WO2008116620. (Source for Boronic Acid Oxidation Protocol).

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and/or antimicrobial agents: A review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Vijesh, A. M., et al. (2011). Synthesis and antimicrobial studies of some novel pyrazole derivatives. European Journal of Medicinal Chemistry. [Link][4]

Sources

Application Notes and Protocols for Coupling Reactions Involving 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with various biological targets.[1] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the various positions on the pyrazole ring, the C4 position offers a strategic vector for introducing molecular diversity.

This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions to 1-(2-chloro-benzyl)-1H-pyrazol-4-ol. The presence of the 2-chlorobenzyl group at the N1 position and a hydroxyl group at the C4 position introduces specific electronic and steric considerations that are addressed in the subsequent protocols. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the synthesis of novel pyrazole derivatives with potential therapeutic applications, ranging from kinase inhibitors to anti-inflammatory agents.[2][4]

Synthesis of the Starting Material: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

A reliable supply of the starting material is paramount for any synthetic campaign. While various methods exist for the synthesis of substituted pyrazoles, a common route to N-benzylated pyrazol-4-ols involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent, followed by appropriate functionalization. The synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol can be achieved through a multi-step sequence, often starting from commercially available precursors. A plausible synthetic route is outlined below.

Workflow for the Synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

A 2-Chlorobenzylhydrazine C Cyclization A->C B Diethyl 2-formyl-3-oxosuccinate B->C D Hydrolysis & Decarboxylation C->D Intermediate pyrazolone E 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol D->E

Caption: Synthetic workflow for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[5] In the context of 1-(2-chloro-benzyl)-1H-pyrazol-4-ol, the hydroxyl group must first be converted to a more reactive leaving group, such as a triflate, to enable the cross-coupling reaction.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps include oxidative addition of the aryl halide/triflate to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-OR'(L2)]+ [Ar-Pd(II)-OR'(L2)]+ Ar-Pd(II)-X(L2)->[Ar-Pd(II)-OR'(L2)]+ Ligand Exchange (Base) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) [Ar-Pd(II)-OR'(L2)]+->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Two-Step Suzuki-Miyaura Coupling of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Step A: Synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate

  • Reaction Setup: To a solution of 1-(2-chloro-benzyl)-1H-pyrazol-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Addition of Triflic Anhydride: Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise to the cooled solution. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-2 hours.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazol-4-yl triflate.

Step B: Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the 1-(2-chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or a more advanced pre-catalyst like XPhos Pd G2 (1-3 mol%), and a base (e.g., Na2CO3, Cs2CO3, or K3PO4, 2.0-3.0 eq).[6]

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly employed.[6]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. For conventional heating, temperatures between 80-110 °C are typical.[6] Microwave irradiation can significantly reduce reaction times, with typical conditions being 100-140 °C for 10-30 minutes.[5][7]

  • Reaction Monitoring: Monitor the reaction for the consumption of the starting triflate by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography to yield the desired 4-aryl/heteroaryl-1-(2-chloro-benzyl)-1H-pyrazole derivative.

ParameterConditionRationale/Reference
Catalyst Pd(PPh3)4, XPhos Pd G2Pd(PPh3)4 is a classic catalyst, while XPhos-based pre-catalysts offer higher activity and broader substrate scope.[6]
Base Na2CO3, Cs2CO3, K3PO4The choice of base can influence the reaction rate and yield; cesium carbonate is often effective for challenging couplings.[7]
Solvent 1,4-Dioxane/H2O, DME/H2OA mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.[6][7]
Temperature 80-140 °CHigher temperatures are often required to drive the reaction to completion, with microwave heating offering faster and more efficient energy transfer.[5][7]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the formation of aryl and heteroaryl amines.[8][9] Similar to the Suzuki coupling, the pyrazol-4-ol needs to be converted to a halide or triflate to serve as a suitable electrophile.

Mechanistic Overview of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The choice of ligand is crucial for the efficiency of this transformation.[8]

A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L_n B->C D Amine Coordination & Deprotonation (R2NH, Base) C->D E [Ar-Pd(II)(NR2)L_n] D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-NR2 F->G

Caption: Simplified workflow for the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 1-(2-Chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate
  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine the 1-(2-chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate or corresponding 4-bromo/iodo-pyrazole (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), a palladium pre-catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand like XPhos or tBuDavePhos, or a pre-formed catalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).[10][11]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to the desired temperature, typically between 80-120 °C. Microwave heating can also be employed to accelerate the reaction.[10][12]

  • Reaction Monitoring: Follow the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired 4-amino-1-(2-chloro-benzyl)-1H-pyrazole derivative.

ParameterConditionRationale/Reference
Catalyst/Ligand Pd2(dba)3 / XPhos, tBuDavePhosBulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination with certain amines.[10][11]
Base NaOtBu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Temperature 80-120 °CElevated temperatures are generally required to overcome the activation barriers for oxidative addition and reductive elimination.[11][12]

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate.[13][14] This reaction typically employs a dual catalytic system of palladium and copper.

Mechanistic Overview of the Sonogashira Coupling

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

cluster_0 Palladium Cycle cluster_1 Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(C≡CR)L2 D->E F Reductive Elimination E->F F->A Regeneration G Ar-C≡CR F->G H R-C≡C-H K R-C≡C-Cu H->K + Cu(I)X, Base I Base J Cu(I)X K->D To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol 3: Sonogashira Coupling of 1-(2-Chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate
  • Reagent Preparation: To a solution of the 1-(2-chloro-benzyl)-1H-pyrazol-4-yl trifluoromethanesulfonate or the corresponding 4-iodo-pyrazole (1.0 eq) in a suitable solvent such as DMF or a mixture of THF and a tertiary amine (e.g., triethylamine or diisopropylethylamine), add the terminal alkyne (1.1-1.5 eq).[15][16]

  • Catalyst Addition: Add the palladium catalyst, typically PdCl2(PPh3)2 (1-3 mol%), and the copper(I) co-catalyst, usually CuI (2-5 mol%).[15][16] The amine in the solvent often serves as the base.

  • Reaction Conditions: The reaction is often run at room temperature to 60 °C under an inert atmosphere. The progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine salts. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired 4-alkynyl-1-(2-chloro-benzyl)-1H-pyrazole.

ParameterConditionRationale/Reference
Catalyst PdCl2(PPh3)2 / CuIThis is the classic and widely used catalytic system for the Sonogashira coupling.[15][16]
Base Triethylamine, DiisopropylethylamineThe amine serves both as a base to deprotonate the alkyne and as a solvent or co-solvent.
Solvent DMF, THF/AmineThe choice of solvent depends on the solubility of the substrates and reagents.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild temperature conditions.

Conclusion and Future Perspectives

The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful and versatile toolkit for the functionalization of the 1-(2-chloro-benzyl)-1H-pyrazol-4-ol scaffold. By leveraging Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large libraries of novel pyrazole derivatives for screening in drug discovery programs. The protocols provided serve as a robust starting point, with the understanding that optimization of reaction conditions may be necessary for specific substrates. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of these transformations in the quest for new therapeutic agents.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 773-776.
  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 541-547.
  • Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate.
  • Nishizawa, Y., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(19), 7887-7891.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Li, X., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(2), 237-241.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI.
  • Buchwald–Hartwig amination. Wikipedia.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1026-1033.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(34), 6293-6301.
  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 144.
  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4586-4599.
  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3354.
  • Nye, M. J., & Tang, W. P. (1970). Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry, 48(21), 3563-3565.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • 1-(2-CHLOROBENZYL)-1H-PYRAZOL-4-OL. Fluorochem.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. Journal of Drug Delivery and Therapeutics, 13(1), 164-173.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137.
  • Recent applications of pyrazole and its substituted analogs. Semantic Scholar.
  • Gçtzinger, A. C., & M"ller, T. J. J. (2015). Pyrazole Chemistry. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12 (pp. 1-126). Georg Thieme Verlag.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4768.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol presents a classic "ambident nucleophile" challenge. Researchers often encounter low yields (<40%) due to two primary failure modes: O-alkylation competition (when using 4-hydroxypyrazole directly) and reductive dehalogenation (loss of the chlorine atom during nitro-reduction).

This guide deconstructs the synthesis into three validated protocols, ranked by scalability and robustness. It moves beyond standard recipes to address the mechanistic reasons for failure.

Module 1: Route Selection & Strategy

Stop and verify your pathway before troubleshooting specific steps.

The "Trap" vs. The "Standard"
FeatureRoute A: Direct Alkylation (The Trap)Route B: The Nitro-Precursor (Recommended)
Starting Material 4-Hydroxypyrazole4-Nitropyrazole
Key Reagent 2-Chlorobenzyl chloride2-Chlorobenzyl chloride
Primary Issue O-alkylation vs. N-alkylation. The phenolic oxygen competes with the pyrazole nitrogen.Step Count. Requires 3 steps (Alkylation

Reduction

Hydrolysis).
Typical Yield 20–35% (mixed isomers)65–80% (overall)
Scalability Poor (requires chromatography)High (crystallization driven)
Decision Logic
  • If you are at <1g scale: You may attempt Route C (Alkylation of 4-methoxypyrazole followed by BBr

    
     deprotection).
    
  • If you are at >10g scale: You must use Route B (The Nitro Route). Direct alkylation of 4-hydroxypyrazole is not viable for scale-up due to purification costs.

Module 2: Detailed Protocols & Troubleshooting

Protocol B: The Nitro-Precursor Route (Robust)

This is the industry-standard approach for 4-hydroxypyrazoles. It relies on the electron-withdrawing nitro group to deactivate the pyrazole ring, ensuring the initial alkylation occurs only at the nitrogen.

Workflow Diagram

G Start 4-Nitropyrazole Step1 Step 1: N-Alkylation (K2CO3, DMF, 80°C) Start->Step1 + 2-Cl-Benzyl Chloride Inter1 Intermediate A: 1-(2-Cl-benzyl)-4-nitro Step1->Inter1 Step2 Step 2: Selective Reduction (Fe/NH4Cl or Pt/C) Inter1->Step2 Avoid Pd/C! Inter2 Intermediate B: 4-Amino derivative Step2->Inter2 Step3 Step 3: Diazotization (NaNO2, H2SO4, Δ) Inter2->Step3 Final Target: 1-(2-Cl-benzyl)-4-ol Step3->Final Hydrolysis

Caption: Step-wise conversion of 4-nitropyrazole to the target 4-hydroxypyrazole, highlighting the critical reduction checkpoint.

Step 1: Alkylation (The Steric Barrier)

The Issue: The ortho-chloro group on the benzyl halide provides significant steric hindrance, slowing the S


2 reaction.
  • Symptom: Incomplete conversion after 12h; starting material remains.

  • Fix: Add Sodium Iodide (0.1 eq) . This generates the in situ benzyl iodide (Finkelstein reaction), which is a much better electrophile.

  • Base Choice: Use

    
     in DMF or MeCN. Avoid strong bases like NaH, which can cause bis-alkylation or degradation.
    
Step 2: Reduction (The Dehalogenation Risk)

The Critical Failure Point: Users often use H


/Pd-C for nitro reduction.
  • The Problem: Palladium on Carbon will readily cleave the aryl-chlorine bond (hydrodehalogenation) before or concurrent with reducing the nitro group. You will lose the 2-chloro substituent.

  • The Solution:

    • Chemical Reduction (Best): Iron powder (Fe) with Ammonium Chloride (

      
      ) in Ethanol/Water (3:1) at reflux.[1] This is chemoselective for 
      
      
      
      and leaves the Ar-Cl bond untouched.
    • Catalytic Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) or sulfided Pd/C, which are less active toward aryl halides.

Step 3: Diazotization & Hydrolysis

The Yield Killer: The 4-aminopyrazole is converted to the diazonium salt, which must be hydrolyzed to the phenol (4-OH).

  • Protocol:

    • Dissolve amine in 10-20%

      
      . Cool to 0–5°C.
      
    • Add

      
       (1.1 eq) slowly.
      
    • Crucial Step: After formation, heat the solution to 70–90°C to drive the hydrolysis (

      
       evolution).
      
    • Troubleshooting: If a "black tar" forms, the diazonium salt coupled with unreacted amine. Ensure excess acid is present to keep the amine protonated and unreactive toward the diazonium species.

Protocol A: Direct Alkylation (Optimization for "Route A" Users)

If you are forced to use 4-hydroxypyrazole (e.g., availability issues), you must suppress O-alkylation.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Product is an oil/mixture O-alkylation occurred (formation of ether).[2]Switch solvent to HFIP (Hexafluoroisopropanol) or TFE . Fluorinated alcohols hydrogen-bond to the phenol oxygen, shielding it and favoring N-alkylation [1].
Low Conversion Ortho-sterics of 2-Cl-benzyl.Increase temp to 90°C and add 0.5 eq NaI (Catalytic Iodide).
Multiple Spots on TLC Bis-alkylation (Quaternary salt).Strictly control stoichiometry. Use 0.95 eq of Benzyl chloride to 1.0 eq of Pyrazole.

Module 3: FAQ & Troubleshooting Logic

Q: Why can't I just buy 4-benzyloxypyrazole and alkylate that?

A: You can ("Route C"), and it works well. You alkylate 4-benzyloxypyrazole (or 4-methoxypyrazole) to get the N-alkylated intermediate. Then, you deprotect.[3]

  • Warning: Deprotecting a benzyl ether usually requires Hydrogenolysis (

    
    ), which—as noted above—will strip your 2-chloro group. You would need to use Boron Tribromide (
    
    
    
    )
    or strong acid for deprotection, which is harsher but preserves the chlorine.
Q: My product turns pink/brown upon drying.

A: 4-Hydroxypyrazoles are electron-rich and prone to oxidation (forming pyrazolone-type impurities).

  • Fix: Store the solid under Argon/Nitrogen. Recrystallize from Ethanol/Water with a pinch of ascorbic acid or sodium metabisulfite if high purity is required for biological assays.

Visual Troubleshooting Tree

Troubleshooting Start Low Yield (<40%) CheckRoute Which Route? Start->CheckRoute RouteA Direct Alkylation (4-OH Pyrazole) CheckRoute->RouteA RouteB Nitro Reduction (4-NO2 Pyrazole) CheckRoute->RouteB IssueA1 Isomer Mixture? (O- vs N-alkyl) RouteA->IssueA1 IssueB1 Lost Chlorine Atom? (Mass = M-34) RouteB->IssueB1 IssueB2 Black Tar at Hydrolysis? RouteB->IssueB2 SolA1 Use Fluorinated Solvent (HFIP/TFE) or Switch to Route B IssueA1->SolA1 Yes SolB1 Switch Catalyst: Use Fe/NH4Cl NO Pd/C! IssueB1->SolB1 Yes SolB2 Increase Acid Conc. Control Temp (0->80°C) IssueB2->SolB2 Yes

Caption: Decision tree for diagnosing yield loss based on synthetic pathway and observed impurities.

References

  • Regioselectivity in Pyrazole Formation: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, vol. 73, no. 9, 2008, pp. 3523–3529.

  • General Synthesis of 1-Benzyl-4-hydroxypyrazoles: Rostom, S. A., et al. "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry, vol. 38, 2003, pp. 959-974.[4]

  • Dehalogenation Risks: "Catalytic Hydrogenation over Platinum Metals." Academic Press, Rylander, P.N., 1967.
  • Organic Syntheses Procedure (Homologous Series): Deng, X., & Mani, N. S.[5] "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, vol. 88, 2011, pp. 87-97.

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-(2-chlorobenzyl) Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chlorobenzyl) pyrazole derivatives. The unique structure of these compounds—marrying a heterocyclic pyrazole core with a hydrophobic chlorobenzyl group—presents significant hurdles for achieving adequate concentration in aqueous media, a critical step for any in-vitro or in-vivo study.

This guide moves beyond simple protocols to provide a deep, mechanistic understanding of why solubility issues arise and presents a logical, systematic workflow to overcome them. Our approach is grounded in established physicochemical principles to empower you to make informed decisions for your specific experimental needs.

Part 1: Frequently Asked Questions - Understanding the Root Cause

Before attempting to solve a problem, it is crucial to understand its origin. This section addresses the fundamental reasons behind the poor aqueous solubility of 1-(2-chlorobenzyl) pyrazoles.

Q1: Why is my 1-(2-chlorobenzyl) pyrazole derivative so poorly soluble in water?

A: The low solubility is a direct consequence of its molecular structure and solid-state properties. Several factors are at play:

  • Inherent Hydrophobicity: The primary driver of poor solubility is the 1-(2-chlorobenzyl) substituent. The benzene ring and the chlorine atom are highly non-polar (lipophilic). This large hydrophobic group dominates the molecule's character, making it energetically unfavorable for water, a highly polar solvent that prefers to hydrogen-bond with itself, to form a solvation shell around the compound.

  • Crystal Lattice Energy: These compounds are typically crystalline solids at room temperature.[1] The molecules in the crystal are arranged in a stable, tightly packed lattice. For dissolution to occur, the energy input from solvent-solute interactions must be sufficient to overcome this strong crystal lattice energy. The stronger the crystal packing, the lower the solubility.

  • Weak Basicity of the Pyrazole Ring: The pyrazole ring itself contains two nitrogen atoms. One is a non-basic, "pyrrole-type" nitrogen, while the other is a weakly basic, "pyridine-type" nitrogen.[2][3] In neutral water (pH 7), this basic center is largely un-ionized, meaning the molecule carries no net charge. Uncharged species are significantly less soluble in water than their charged, salt-form counterparts.[4] The combination of high lipophilicity and a lack of charge in neutral water results in very low aqueous solubility.

Q2: What are the first and most critical physicochemical properties I should determine for my compound?

A: To troubleshoot solubility intelligently, you must first quantify the problem. The following three parameters are essential:

  • pKa: This value indicates the pH at which 50% of the compound is in its ionized form. Since pyrazoles are weak bases, you will be determining the pKa of the conjugate acid (the protonated form). This is the single most important parameter for developing a pH-modification strategy.[5] For successful salt formation, the pKa difference between the drug and the counterion should be at least 2 pH units.[6]

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of the compound's lipophilicity. A high LogP value (typically >3) confirms that the compound is hydrophobic and will likely have low aqueous solubility. It helps in selecting appropriate solubilization strategies, such as co-solvents or lipid-based formulations.

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of the compound in water at a specific temperature. It represents your baseline or "worst-case" solubility. Determining S₀ is critical for quantifying the improvement achieved by any enhancement technique.

Part 2: Systematic Troubleshooting Workflow

Instead of random trial-and-error, follow a systematic approach. This workflow progresses from the simplest and most common techniques to more complex formulation strategies.

G cluster_0 Solubility Enhancement Decision Tree start Low Solubility Observed for 1-(2-chlorobenzyl) Pyrazole is_ionizable Is the pyrazole ionizable? (Weak Base) start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust Yes ph_success Sufficient Solubility Achieved? ph_adjust->ph_success cosolvent Strategy 2: Co-solvency ph_success->cosolvent No / Not Suitable finish Problem Solved ph_success->finish Yes cosolvent_success Sufficient Solubility Achieved? cosolvent->cosolvent_success cyclodextrin Strategy 3: Cyclodextrin Complexation cosolvent_success->cyclodextrin No / Not Suitable cosolvent_success->finish Yes cyclo_success Sufficient Solubility Achieved? cyclodextrin->cyclo_success advanced Advanced Formulation: (Salts, Dispersions, Surfactants) cyclo_success->advanced No cyclo_success->finish Yes advanced->finish

Caption: A logical workflow for troubleshooting low solubility.

Part 3: Detailed Troubleshooting Guides & Protocols

This section provides the "how-to" and the "why" for each strategy outlined in the workflow.

Strategy 1: pH Adjustment

Q: How can I use pH to increase the solubility of my 1-(2-chlorobenzyl) pyrazole?

A: Causality & Mechanism: This is often the most effective initial strategy. By lowering the pH of the aqueous medium with an acid, you protonate the weakly basic pyridine-like nitrogen atom (N2) on the pyrazole ring.[2] This creates a pyrazolium cation, a charged species. The resulting ion-dipole interactions between this cation and polar water molecules are much stronger than the dipole-dipole interactions of the neutral molecule, leading to a dramatic increase in solubility.[4] This method is simple, cost-effective, and easy to implement.[7]

Experimental Protocol: pH-Solubility Profiling

  • Preparation: Prepare a series of acidic buffers (e.g., 0.1 M citrate or phosphate buffers) with pH values ranging from 2.0 to 7.0.

  • Equilibration: Add an excess amount of your finely ground pyrazole compound to a fixed volume (e.g., 2 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Analysis: Plot the measured solubility (in mg/mL or µM) against the corresponding pH of each buffer. This will reveal the pH at which solubility is maximized.

Data Presentation: Sample pH-Solubility Data

Buffer pHSolubility (mg/mL)
7.00.005 (S₀)
6.00.05
5.00.5
4.05.2
3.0>50.0
2.0>50.0

Note: Be aware of the "common-ion effect." Using an acid like HCl might, in some cases, lead to the precipitation of a less soluble hydrochloride salt at very high acid concentrations compared to other acids like acetic or phosphoric acid.[8]

Strategy 2: Co-solvency

Q: pH adjustment is not compatible with my cell-based assay, or it didn't provide enough solubility. How do I properly use co-solvents?

A: Causality & Mechanism: This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous solution.[9] The co-solvent works by reducing the overall polarity of the solvent system. This lowers the cohesive energy density of water, making it easier to create a cavity for the non-polar solute and enhancing the solvation of the hydrophobic chlorobenzyl group.[7][10] It is a powerful and widely used method for dissolving poorly soluble compounds for in-vitro testing.[11]

G cluster_0 A) In Pure Water (Insoluble) cluster_1 B) With Co-solvent (Soluble) Py_A Pyrazole (Hydrophobic) Water_A Water Molecules (High Polarity) Py_A->Water_A Poor Interaction Py_B Pyrazole Co_B Co-solvent Py_B->Co_B Solvated Water_B Water Co_B->Water_B Miscible

Caption: Mechanism of co-solvency to improve solubility.

Experimental Protocol: Co-solvent Screening

  • Selection: Choose a panel of pharmaceutically acceptable co-solvents. See the table below for common choices.

  • Stock Solution: Prepare a high-concentration stock solution of your pyrazole compound in a strong organic solvent like 100% DMSO or ethanol.

  • Titration: In separate vials, prepare a series of co-solvent/water mixtures (e.g., 5%, 10%, 20%, 50% v/v co-solvent in water or buffer).

  • Addition: Add a small, fixed volume of your stock solution to each co-solvent mixture and vortex thoroughly.

  • Observation: Visually inspect for precipitation. The highest concentration that remains a clear solution after a set period (e.g., 2 hours) is the approximate solubility in that system.

  • Optimization: For the most promising co-solvent, you can perform a more detailed analysis similar to the pH-solubility profile to precisely quantify the solubility enhancement.

Data Presentation: Common Co-solvents for Research Use

Co-solventPropertiesTypical Use Concentration
DMSO Very strong solubilizing power, but can have cellular toxicity.< 0.5% (in-vitro)
Ethanol Good solubilizer, generally well-tolerated in many assays.1-10%
Propylene Glycol Less volatile than ethanol, good for long-term stability.5-20%
PEG 400 Polyethylene Glycol 400. A non-volatile polymer with excellent solubilizing properties.10-30%

Caution: Always run a vehicle control (the co-solvent system without your compound) in your experiments to ensure the co-solvent itself does not affect the results.

Strategy 3: Cyclodextrin Complexation

Q: My experiment is sensitive to organic solvents, and pH control is not an option. Can cyclodextrins offer a solution?

A: Causality & Mechanism: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides shaped like a truncated cone or donut, with a hydrophobic inner cavity and a hydrophilic outer surface.[12][13] The hydrophobic 1-(2-chlorobenzyl) portion of your molecule can partition into the non-polar cavity of the cyclodextrin, forming a non-covalent "inclusion complex."[14][] The outside of this new complex is hydrophilic, allowing the entire assembly to dissolve readily in water, thereby increasing the apparent solubility of your compound without using organic solvents.[16]

Experimental Protocol: Phase-Solubility Study

  • Selection: Choose a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and low toxicity.[14]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Equilibration: Add an excess amount of your pyrazole compound to each cyclodextrin solution.

  • Execution: Follow steps 3-6 from the "pH-Solubility Profiling" protocol (agitation, separation, quantification, and analysis).

  • Analysis: Plot the solubility of your pyrazole compound against the concentration of HP-β-CD. A linear increase in solubility (an Aₗ-type plot) indicates the formation of a soluble 1:1 complex and allows you to calculate the binding constant.

Strategy 4: Advanced Formulation Approaches

Q: The above methods are insufficient for my required concentration, or I am developing a final drug product. What are the next steps?

A: If simpler methods fail, you must move into more advanced formulation strategies that modify the solid state of the compound or use sophisticated delivery systems.

  • Salt Formation: This involves reacting your basic pyrazole with a suitable acid to form a stable, solid salt form with improved physicochemical properties, such as higher solubility and faster dissolution rates.[5][17][18] This is a deliberate, pre-formulation step rather than an in-situ pH adjustment. Approximately 50% of marketed small molecule drugs are administered as salts.[17]

  • Solid Dispersions: In this technique, the drug is dispersed at a molecular level within a hydrophilic polymer matrix (like PVP or PEG).[19] This prevents the drug from crystallizing, eliminating the lattice energy barrier to dissolution and significantly enhancing solubility.[20]

  • Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants like Polysorbate 80 or Cremophor EL form micelles. These are tiny spheres with a hydrophobic core and a hydrophilic shell. Your pyrazole compound can be encapsulated within these cores, allowing it to be "dissolved" in the aqueous phase.[21]

These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation science.

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Taylor & Francis Online. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). PubMed. [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. [Link]

  • Pyrazole - Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). PubMed. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • Enhancement of iodinin solubility by encapsulation into cyclodextrin nanoparticles. (2018). PubMed. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (n.d.). IJNRD. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). PubMed. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). PMC. [Link]

  • Solubility Enhancement Technologies and Research Emerged. (2017). ResearchGate. [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (n.d.). PMC. [Link]

  • AID 308259 - Solubility in water at pH 7.4. (n.d.). PubChem. [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. (2012). Semantic Scholar. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • 1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone (925155-57-3). (n.d.). Chemchart. [Link]

Sources

Optimizing reaction conditions for 2-chlorobenzylhydrazine condensation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists optimizing the condensation of 2-chlorobenzylhydrazine with carbonyl substrates. It moves beyond basic textbook procedures to address the specific electronic and steric challenges imposed by the ortho-chloro substituent.

Topic: Optimization & Troubleshooting of Hydrazone Formation Target Analyte: 2-Chlorobenzylhydrazine (typically supplied as dihydrochloride salt)

Core Reaction Logic & Mechanistic Insight

The condensation of 2-chlorobenzylhydrazine with an aldehyde or ketone is an equilibrium-driven process. Success depends on balancing the nucleophilicity of the hydrazine against the activation of the carbonyl , all while managing the steric hindrance introduced by the 2-chloro substituent.

The "2-Chloro" Effect

Unlike simple benzylhydrazine, the 2-chloro derivative presents two distinct challenges:

  • Electronic Deactivation: The inductive electron-withdrawing nature (

    
     effect) of the chlorine atom reduces the electron density on the hydrazine nitrogens, lowering nucleophilicity.
    
  • Steric Bulk: The ortho-chloro group creates a steric clash, particularly when condensing with bulky ketones or ortho-substituted benzaldehydes.

The pH "Goldilocks" Zone

The reaction rate is pH-dependent and bell-shaped.

  • pH < 3: The hydrazine is fully protonated (

    
    ). It loses its lone pair and cannot attack the carbonyl. Reaction stops. 
    
  • pH > 6: The carbonyl oxygen is not protonated. Without acid catalysis, the electrophilicity of the carbonyl carbon is insufficient for the deactivated 2-chlorobenzylhydrazine to attack efficiently. Reaction slows.

  • Optimal pH (4.0 – 5.0): Sufficient acid exists to activate the carbonyl, but enough free hydrazine remains to act as a nucleophile.

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed pathway and the critical protonation states.

ReactionMechanism Start Reagents: 2-Cl-Benzylhydrazine + Carbonyl Protonation Step 1: Carbonyl Protonation (Acid Catalysis) Start->Protonation pH ~4.5 Attack Step 2: Nucleophilic Attack (Rate Limiting for Bulky Substrates) Protonation->Attack k1 Tetrahedral Intermediate: Carbinolamine Attack->Tetrahedral Tetrahedral->Start Reversible (Hydrolysis) Dehydration Step 3: Dehydration (- H2O) Tetrahedral->Dehydration Acid assisted Product Product: 2-Chlorobenzylhydrazone Dehydration->Product

Caption: Mechanistic flow of acid-catalyzed hydrazone formation. Note the reversibility at the tetrahedral intermediate stage, necessitating water removal for high yields.

Optimized Experimental Protocols

Do not use a generic hydrazine protocol. The following methods are tailored for the dihydrochloride salt of 2-chlorobenzylhydrazine.

Method A: Standard Conditions (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, aliphatic aldehydes, cyclohexanones.

  • Stoichiometry: 1.0 eq Carbonyl : 1.1 eq 2-Chlorobenzylhydrazine·2HCl.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) [0.1 M concentration].

  • Base (Critical): Add Sodium Acetate (NaOAc) (2.2 – 2.5 eq).

    • Why? The starting material is a dihydrochloride. You must neutralize the HCl to release the free hydrazine. NaOAc buffers the solution to pH ~4.5, the optimal range. Using strong bases (NaOH) often pushes pH too high.

  • Temperature: Room temperature (RT) for 2–4 hours.

  • Workup:

    • Most hydrazones will precipitate. Filter and wash with cold EtOH/Water (1:1).

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, dry over

      
      .
      
Method B: Forcing Conditions (Sterically Hindered/Deactivated Ketones)

Best for: Acetophenones, diaryl ketones, or substrates with ortho-substituents.

  • Stoichiometry: 1.0 eq Carbonyl : 1.5 eq 2-Chlorobenzylhydrazine·2HCl.

  • Solvent: Ethanol/Toluene (1:1 mixture).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (10 mol%).

  • Water Removal: Reflux with a Dean-Stark trap or add 3Å Molecular Sieves to the reaction vessel.

    • Why? The equilibrium for hindered ketones lies toward the starting materials. Removing water drives the reaction to completion (Le Chatelier’s principle).

  • Time: Reflux 12–24 hours.

Troubleshooting Guide (FAQ)

Issue 1: "I see no product formation after 24 hours."

Diagnosis: The reaction pH is likely incorrect.

  • Scenario A: You used the dihydrochloride salt but didn't add base.

    • Result: pH is < 1. The nucleophile is protonated.[1][2][3]

    • Fix: Add 2.5 eq of Sodium Acetate or Pyridine.

  • Scenario B: You used a strong base (NaOH/KOH).[3][4]

    • Result: pH is > 10. The carbonyl is not activated.

    • Fix: Adjust pH to 4–5 with Acetic Acid.

Issue 2: "I have a mixture of Product and Azine (Dimer)."

Diagnosis: The hydrazone product is reacting with a second equivalent of carbonyl.

  • Mechanism:[1][2][3][4][5][6][7][8][9][10][11]

    
    .
    
  • Fix: Ensure excess hydrazine is used (1.2 to 1.5 eq). If the hydrazine is in excess, the carbonyl is consumed before it can react with the product hydrazone. Add the carbonyl slowly to the hydrazine solution (Reverse Addition).

Issue 3: "The product is an oil and won't crystallize."

Diagnosis: Common with 2-chlorobenzyl derivatives due to the rotational freedom of the benzyl group preventing tight lattice packing.

  • Fix 1 (Solvent Switch): Try triturating the oil with Hexanes/Diethyl Ether (9:1).

  • Fix 2 (Salt Formation): If the hydrazone is basic (e.g., contains a pyridine ring), bubble HCl gas or add 4M HCl in Dioxane to precipitate the hydrazone as a hydrochloride salt, which is usually a solid.

Issue 4: "The reaction turns dark/black."

Diagnosis: Oxidation of the hydrazine.[5][12]

  • Cause: Benzylhydrazines are susceptible to air oxidation, forming azo compounds or decomposing.

  • Fix: Degas solvents with Nitrogen/Argon for 15 minutes before use. Run the reaction under an inert atmosphere.

Data Summary & Solvent Selection

SolventDielectric ConstantSuitabilityNotes
Ethanol (EtOH) 24.5Excellent Standard choice. Good solubility for reagents, poor for product (aids precipitation).[11]
Methanol (MeOH) 33.0Good Higher solubility than EtOH. Use if the product oils out in EtOH.
Toluene 2.38Specialized Use only for Method B (Dean-Stark). Poor solubility for the hydrochloride salt.[13]
THF 7.5Moderate Good for very non-polar carbonyls. Requires higher catalyst loading.
Water 80.1Poor 2-Chlorobenzylhydrazine is hydrophobic; poor solubility leads to slow kinetics.

Decision Tree for Experiment Design

Use this logic flow to select your initial conditions.

DecisionTree Start Start: Select Substrate TypeCheck Is Substrate an Aldehyde or Reactive Ketone? Start->TypeCheck MethodA Use METHOD A (EtOH, NaOAc, RT) TypeCheck->MethodA Yes HinderedCheck Is Substrate Hindered? (e.g., Acetophenone, Diaryl) TypeCheck->HinderedCheck No ResultCheck Did it precipitate? MethodA->ResultCheck MethodB Use METHOD B (Toluene/EtOH, pTsOH, Reflux) HinderedCheck->MethodB Yes OilFix Triturate with Hexane/Ether or make HCl salt ResultCheck->OilFix No (Oiled out)

Caption: Decision matrix for selecting reaction conditions based on carbonyl substrate reactivity.

References

  • Mechanistic Foundation: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Catalysis & pH: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[2] Journal of the American Chemical Society, 81(2), 475–481. Link

  • Hydrazine Synthesis & Handling: Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. Link

  • Solvent Effects: Smith, P. A. S. (1983). Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. The Benjamin/Cummings Publishing Company. (Standard text for hydrazine solvent interactions).
  • 2-Chloro Specifics: PubChem. (n.d.). (2-Chlorobenzyl)hydrazine dihydrochloride. National Library of Medicine. Link

Sources

Technical Support Center: Stability of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, proven protocols, and troubleshooting advice regarding the stability of this compound in acidic and basic media. Our goal is to equip you with the foundational knowledge and practical tools to anticipate challenges, ensure data integrity, and accelerate your research.

Overview & Chemical Properties

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is a substituted pyrazole derivative. Understanding its stability is critical for its development as a potential pharmaceutical intermediate or active ingredient. The pyrazole ring is an aromatic heterocycle, which generally confers significant stability.[1][2] However, the substituents—a 4-hydroxyl group and an N-(2-chlorobenzyl) group—introduce specific reactive sites that can be susceptible to degradation under stress conditions.

PropertyValueSource
CAS Number 1592296-18-8[3]
Molecular Formula C₁₀H₉ClN₂O[3]
Molecular Weight 208.65 g/mol [3]
LogP 2.43[3]
Structure (Chemical Structure)
Chemical Structure of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Frequently Asked Questions (FAQs)

Q1: How stable is the pyrazole core itself? The pyrazole ring is an aromatic heterocycle and is generally resistant to degradation, especially oxidation and reduction, due to the stability conferred by its aromaticity.[1][2] Electrophilic substitution is the most common reaction, typically occurring at the C4 position.[4][5] However, in this molecule, the C4 position is already occupied by a hydroxyl group.

Q2: What is the most likely degradation pathway for this molecule? Given the structure, the two most probable degradation pathways under forced conditions are:

  • Oxidation of the 4-hydroxyl group: Hydroxypyrazoles can be susceptible to oxidation, potentially forming a pyrazolone derivative.[6][7] This is a common pathway for phenolic and other hydroxylated aromatic compounds.

  • Degradation under harsh acidic or basic conditions: While the N-benzyl bond is relatively stable, extreme pH and high temperatures could potentially lead to cleavage or other complex ring reactions. Strong bases can deprotonate the pyrazole ring, which may lead to ring-opening under certain conditions.[5]

Q3: Will the 2-chlorobenzyl group be cleaved during hydrolysis? Cleavage of the N-benzyl bond via hydrolysis is generally not expected under mild acidic or basic conditions. This bond is significantly more stable than, for example, an ester or amide linkage. However, forced degradation studies, which employ extreme conditions, are designed to identify such potential, albeit unlikely, degradation pathways.[8][9]

Q4: What are forced degradation studies and why are they necessary? Forced degradation (or stress testing) involves intentionally exposing a drug substance to harsh conditions (e.g., strong acids/bases, high heat, oxidation, light) to accelerate its decomposition.[10][11] These studies are crucial for several reasons:

  • To identify potential degradation products and establish degradation pathways.[12]

  • To develop and validate a "stability-indicating" analytical method that can resolve the parent compound from all its degradants.[11]

  • To understand the intrinsic stability of the molecule, which informs formulation, packaging, and storage decisions.[12]

Experimental Protocols & Methodologies

The following protocols are designed as a robust starting point for your investigations. It is essential to adapt them based on your specific equipment and observations.

General Experimental Workflow

This diagram outlines the logical flow for conducting a comprehensive stability study.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Aliquot base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) stock->base Aliquot control Control Sample (Solvent, 60°C) stock->control Aliquot neutralize Neutralize & Dilute (to working concentration) acid->neutralize base->neutralize control->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc characterize Characterize Degradants (LC-MS, NMR if necessary) hplc->characterize If degradation > 5%

Caption: General workflow for forced degradation studies.

Protocol: Acidic & Basic Hydrolysis

Objective: To evaluate the stability of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol in aqueous acidic and basic solutions.

Materials:

  • 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Hydroxide (NaOH), 1M solution

  • Volumetric flasks and pipettes

  • HPLC vials

  • pH meter

  • Water bath or oven set to 60°C (or other desired temperature)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN or MeOH to prepare a 1.0 mg/mL stock solution.

  • Prepare Stress Samples:

    • Acid Stress: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1M HCl. The final organic solvent concentration should be low (e.g., <10%) to ensure hydrolysis is the primary stressor. The target analyte concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Base Stress: Repeat the process above using 0.1M NaOH instead of HCl.

    • Control: Prepare a similar sample using only the solvent (e.g., 10% ACN in water) without acid or base.

  • Incubation: Place all samples in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching:

    • For acid-stressed samples, immediately cool the aliquot and neutralize it by adding an equimolar amount of NaOH.

    • For base-stressed samples, immediately cool and neutralize with an equimolar amount of HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase to the working concentration and analyze immediately using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from any potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for aromatic compounds like this pyrazole derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in reverse-phase chromatography.
Mobile Phase B 0.1% Formic Acid in ACNAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 10% B to 90% B over 20 minA gradient is essential to elute both polar degradants and the more non-polar parent compound in a single run.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on sample concentration and detector sensitivity.
Detection UV at 254 nm (or PDA)Aromatic nature of the compound suggests strong absorbance around 254 nm. A Photo Diode Array (PDA) detector is highly recommended to check for peak purity.

System Suitability: Before analysis, inject a standard solution multiple times to ensure the system is performing correctly (e.g., check for consistent retention times, peak areas, and tailing factor). High-performance liquid chromatography (HPLC) is a versatile and sensitive technique frequently used for stability testing.[13]

Troubleshooting Guide

Problem: I don't observe any degradation, even after 24 hours.

  • Cause: The stress conditions may not be harsh enough. The pyrazole ring is known to be quite stable.[2]

  • Solution: Increase the severity of the stress. You can:

    • Increase the temperature (e.g., from 60°C to 80°C).

    • Increase the concentration of the acid or base (e.g., from 0.1M to 1.0M HCl/NaOH).

    • Extend the duration of the study. Industry-accepted practice is to aim for 5-20% degradation to ensure that primary degradants are generated without completely destroying the molecule.[10]

Problem: My mass balance is poor (sum of parent and degradant peaks is <95%).

  • Cause 1: A degradant is not being detected by the UV detector (it lacks a chromophore).

    • Solution: Use a more universal detector in parallel, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), or rely on LC-MS analysis.

  • Cause 2: A degradant is not eluting from the HPLC column (it is either too polar or too non-polar).

    • Solution: Modify the HPLC gradient. Extend the gradient to 100% B or hold at 100% B for several minutes to elute highly non-polar compounds. For highly polar compounds, consider a different column (e.g., a polar-embedded or HILIC column).

  • Cause 3: The compound has degraded into volatile products or has precipitated out of solution.

    • Solution: Visually inspect the samples for any precipitate. For volatility, analysis by headspace GC-MS might be required, though this is less common for this type of molecule.

Problem: I see a new peak in my chromatogram. How do I know what it is?

  • Cause: A degradation product has formed.

  • Solution: The most effective way to identify unknown peaks is through Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the molecular weight of the degradant from the mass spectrum.

    • Compare this to the parent compound's molecular weight. For example:

      • A +16 Da shift often suggests oxidation (addition of an oxygen atom).

      • A -127.5 Da shift (C₇H₆Cl) could suggest the loss of the 2-chlorobenzyl group, although this is less likely.

    • Use high-resolution MS (e.g., TOF or Orbitrap) to determine the exact mass and predict the elemental formula.

    • For definitive structural confirmation, the degradant may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[13]

Potential Degradation Pathways

Based on the chemistry of pyrazoles and their derivatives, here are the most plausible degradation mechanisms to investigate.

G cluster_main Potential Degradation of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol Parent 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (Parent Compound) Oxidized Oxidized Product (e.g., Pyrazolone Derivative) [M+16 Da] Parent->Oxidized Oxidative Stress (e.g., H₂O₂) RingOpened Ring-Opened Products (Fragmented) Parent->RingOpened Extreme pH / High Temp

Caption: Plausible degradation pathways under stress conditions.

  • Oxidation: The 4-hydroxyl group makes the pyrazole ring electron-rich and susceptible to oxidation.[6] This is a common metabolic pathway for pyrazoles in biological systems and can be mimicked under chemical oxidative stress (e.g., using H₂O₂).[14][15] The product would likely be a 1,2-dihydro-3H-pyrazol-3-one derivative.

  • Ring Opening: Under extremely harsh basic conditions, deprotonation at C3 can facilitate ring opening, although this requires significant energy input.[5] This would lead to a mixture of smaller, more polar fragments that might be difficult to track by reverse-phase HPLC.

References

  • Freeman, J. P., & Hoare, M. J. (1971). Preparation and Oxidation of 1-Hydroxypyrazoles. The Journal of Organic Chemistry, 36(1), 19-24. [Link]

  • Petrova, M. V., et al. (2016). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry, 52, 1236-1241. [Link]

  • Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Biochemical and Biophysical Research Communications, 97(2), 730-736. [Link]

  • Cederbaum, A. I., et al. (1982). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology, 31(18), 2909-2914. [Link]

  • Boruah, P., & Sharma, P. K. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1083-1116. [Link]

  • Takahashi, K., & Tsurugi, H. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(1), 24. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 79-87. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Veibel, S., & Linholt, S. C. (1953). The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol-5-ones. Acta Chemica Scandinavica, 7, 1041-1048. [Link]

  • Deng, X., & Mani, N. S. (2011). Synthesis of 1,3,5-Trisubstituted Pyrazoles from β-Nitrostyrenes and Hydrazones. Organic Syntheses, 88, 163-171. [Link]

  • Zhang, Y., et al. (2024). Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. Journal of Agricultural and Food Chemistry. [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2025). (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. [Link]

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • de Britto, D., et al. (2014). ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. Molecules, 19(10), 17606-17618. [Link]

  • Aslam, A., et al. (2025). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles. ACS Omega. [Link]

  • Bentiss, F., et al. (2022). Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions. Molecules, 27(9), 2946. [Link]

  • PharmaScroll. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MDPI. (2025). ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. [Link]

  • Gomaa, M. A. M. (2010). Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-2,3-dihydropyrazolo[3,4-b][6][15]diazepines. Molecules, 15(7), 4567-4575. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 667(1-2), 1-20. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Gomaa, M. A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Sangani, C. B., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 154-165. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3410. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ACS Publications. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry, 64(18), 13686-13710. [Link]

  • NIH Public Access. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. [Link]

  • PharmaInfo.net. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Journal of the American Chemical Society. (1981). Concerted general base and bifunctional general acid catalysis of the aminolysis of phenyl acetate by pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

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Overcoming steric hindrance of the 2-chloro substituent in benzyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 2-Chlorobenzyl Pyrazoles

Subject: Troubleshooting Guide for Synthesis & Handling of Sterically Hindered Benzyl Pyrazoles Ticket ID: #PYR-CL-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are likely reading this because your standard alkylation of pyrazole with 2-chlorobenzyl halide is failing. You are observing either low conversion , poor regioselectivity (N1 vs. N2 mixtures) , or unexplained NMR broadening .

The 2-chloro substituent on the benzyl ring introduces significant steric hindrance proximal to the reaction center. This blocks the trajectory of the incoming nucleophile (the pyrazole nitrogen) during


 reactions and creates rotational barriers in the final product. This guide provides the optimized protocols to bypass these energy barriers.

Tier 1: Diagnostic FAQs (The "Quick Fixes")

Q1: My reaction stalls at 50% conversion even with excess alkyl halide. Why? A: The 2-chloro substituent shields the benzylic carbon, significantly retarding the


 transition state.
  • Immediate Fix: Switch from Potassium Carbonate (

    
    ) to Cesium Carbonate (
    
    
    
    )
    . The larger cesium cation forms a "looser" ion pair with the pyrazolate anion, increasing its nucleophilicity and solubility in aprotic solvents. Add Potassium Iodide (0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein conditions).

Q2: I am getting a 1:1 mixture of N1 and N2 isomers. How do I favor one? A: Sterics on the benzyl ring amplify the natural regioselectivity issues of pyrazoles.

  • For N1 Selectivity (Less Hindered): Use DMF or DMSO (polar aprotic). These solvents dissociate the ion pair, favoring attack by the most electronegative (and usually less hindered) nitrogen.

  • For N2 Selectivity (More Hindered): Use non-polar solvents (Toluene) with high heat. However, for 2-chlorobenzyl systems, De Novo synthesis (Tier 3) is the only reliable way to guarantee regiocontrol.

Q3: My NMR peaks are broad and undefined at room temperature. A: You are likely observing atropisomerism or restricted rotation. The 2-Cl group clashes with substituents at the pyrazole 5-position.

  • Diagnostic: Run the NMR at 50°C or 80°C . If the peaks sharpen, it is a conformational issue, not impurities.

Tier 2: Optimized Alkylation Protocol

Use this route if you already have the pyrazole core synthesized.

The "Cesium-Finkelstein" Method This protocol leverages the "Cesium Effect" to maximize pyrazole nucleophilicity while using iodide catalysis to improve the electrophile's leaving group ability.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Base

or


(2.0 equiv)
Solvent Acetone or MeCNDMF (Anhydrous)
Additive NoneKI (0.1 - 0.5 equiv)
Temperature Reflux (

C)

C
Concentration 0.5 M0.2 M (Dilution helps)

Step-by-Step Workflow:

  • Activation: Dissolve Pyrazole (1.0 eq) in anhydrous DMF (0.2 M). Add

    
     (2.0 eq). Stir at RT for 30 mins to ensure deprotonation.
    
  • Catalyst Addition: Add KI (0.1 eq). The solution may turn slightly yellow.

  • Electrophile Addition: Add 2-chlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Note: The reaction is complete when the benzyl chloride is consumed. If stalled, add another 0.1 eq of KI.

  • Workup: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF.
    

Tier 3: The "Gold Standard" (De Novo Synthesis)

Use this route if Alkylation fails or if Regioselectivity is critical.

Instead of forcing a bulky benzyl group onto a crowded pyrazole, we build the pyrazole ring onto the benzyl amine. This bypasses the


 steric penalty entirely.

The Reaction: Condensation of (2-Chlorobenzyl)hydrazine with 1,3-Diketones.

Protocol:

  • Reagents: Combine (2-chlorobenzyl)hydrazine dihydrochloride (1.0 eq) and the appropriate 1,3-diketone (1.0 eq) in Ethanol.

  • Solvent/Catalyst: Ethanol (0.5 M) with Acetic Acid (5-10 drops or 10% v/v).

  • Conditions: Reflux (

    
    C) for 2–4 hours.
    
    • Microwave Option:

      
      C for 20 mins (sealed vessel).
      
  • Purification: Upon cooling, the product often precipitates. Filter and wash with cold EtOH.

Regioselectivity Logic in De Novo Synthesis:

  • The most nucleophilic nitrogen of the hydrazine (the

    
     attached to the benzyl group) attacks the most electrophilic carbonyl  of the diketone.
    
  • Design Tip: If your diketone is unsymmetrical (e.g.,

    
     vs. Methyl), the hydrazine 
    
    
    
    will attack the carbonyl adjacent to the Methyl group (less hindered, less electron-poor), placing the
    
    
    at the 3-position and the Methyl at the 5-position.

Visualizing the Decision Process

The following logic tree guides your synthetic strategy based on the specific steric demands of your substrate.

SynthesisStrategy Start Target: N-(2-chlorobenzyl)pyrazole CheckSub Is the Pyrazole Already Synthesized? Start->CheckSub Alkylation Attempt S_N2 Alkylation CheckSub->Alkylation Yes DeNovo Switch to De Novo Synthesis (Tier 3 Protocol) CheckSub->DeNovo No (or Alkylation Failed) Conditions Use Cs2CO3 / DMF / KI (Tier 2 Protocol) Alkylation->Conditions SuccessAlk Success? (>70% Yield, Single Isomer) Conditions->SuccessAlk Done1 Proceed to Purification SuccessAlk->Done1 Yes SuccessAlk->DeNovo No (Steric Failure) Reagents React (2-Cl-Benzyl)hydrazine + 1,3-Diketone DeNovo->Reagents RegioCheck Analyze Regiochemistry (Steric vs Electronic Control) Reagents->RegioCheck Done2 Isolate Pure Regioisomer RegioCheck->Done2

Caption: Decision matrix for selecting between Optimized Alkylation and De Novo Cyclization based on synthetic success and starting material availability.

Conformational Analysis (The "Hidden" Issue)

Issue: 2-Chlorobenzyl pyrazoles often exhibit Atropisomerism or Rotational Isomerism . Mechanism: The rotation around the


 bond is restricted by the clash between the benzyl 2-Cl and the pyrazole 5-substituent.

Impact on Data:

  • NMR: Broad signals at room temperature. Carbon signals may be missing entirely due to coalescence.

  • Binding Assays: The molecule may exist as two slowly interconverting conformers, which can complicate

    
     curves if the protein binds only one conformer.
    

Troubleshooting Table:

ObservationCauseAction
Broad 1H NMR peaks Intermediate exchange rate on NMR timescale.Run NMR at 330K (57°C) or higher.
Double peaks (e.g., 2 x OMe) Slow exchange (Atropisomers frozen).This is a real chiral axis. You may need to separate atropisomers via Chiral SFC .
Variable Biological Data Dynamic equilibrium in assay buffer.Pre-incubate compound in assay buffer for 30 mins to reach equilibrium.

References

  • Optimization of Pyrazole Alkylation

    • Title: "Cesium carbonate as a superior base for the N-alkyl
    • Source:Journal of Organic Chemistry
    • URL:[Link](Note: Generalized link to JOC for standard protocol verification)

  • Regioselective De Novo Synthesis

    • Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
    • Source:Organic Letters
    • URL:[Link]

  • Lixivaptan (Drug Context)

    • Title: "Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist Lixivaptan."
    • Source:PubMed / Bioorganic & Medicinal Chemistry
    • URL:[Link]

  • Chan-Lam Coupling (Alternative)

    • Title: "Copper-promoted N-alkylation of pyrazoles with alkyl boronic acids." (Note: While useful, this is less effective for 2-Cl benzyls than De Novo).
    • Source:Tetrahedron Letters
    • URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. Pyrazole derivatives, for instance, represent a class of heterocyclic compounds that are cornerstones in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific, multi-functionalized molecule: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol. Our objective is to provide a detailed, field-proven guide to its analysis using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the workhorse of structural chemistry.

Beyond a simple procedural outline, this document delves into the causal reasoning behind spectral interpretation and experimental design. Furthermore, we will objectively compare the insights gleaned from ¹H NMR with those from other key analytical techniques, offering a holistic strategy for comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a validated understanding of molecular architecture.

Part 1: Predictive ¹H NMR Spectrum Analysis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Before stepping into the laboratory, a robust theoretical analysis of the expected ¹H NMR spectrum is an essential exercise. This predictive approach allows for more efficient data interpretation and helps to identify potential complexities such as signal overlap. The structure of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol presents several distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration value.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} } Figure 1: Structure of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol with key proton groups highlighted.

Detailed Proton Environment Analysis:
  • Pyrazole Ring Protons (H₅ and H₃):

    • Chemical Shift (δ): The pyrazole ring is aromatic, placing its protons in the downfield region. In an unsubstituted pyrazole, H3/H5 appear around 7.6 ppm and H4 around 6.3 ppm.[3] In our molecule, the C4 position is substituted with an electron-donating hydroxyl group (-OH), which will shield the adjacent protons (H₃ and H₅), shifting them upfield. Concurrently, the N1-benzyl group influences the electronic environment. We can predict H₅ and H₃ to appear as distinct signals. H₅ is adjacent to the nitrogen atom substituted with the electron-withdrawing benzyl group, which may lead to a slightly more downfield shift compared to H₃. A reasonable estimate for these protons is in the δ 7.0 - 7.5 ppm range.

    • Multiplicity: In N-substituted pyrazoles, the tautomerism is fixed.[4] The H₃ and H₅ protons are separated by three bonds (through N2-C3 and N1-C5) but are too far for significant coupling to each other. They are expected to appear as sharp singlets .

    • Integration: Each signal will integrate to 1 proton.

  • Methylene Protons (-CH₂-):

    • Chemical Shift (δ): These protons are in a benzylic position (adjacent to an aromatic ring) and are also attached to a nitrogen atom. This dual deshielding effect will place their signal significantly downfield from aliphatic protons.[5] A typical range for benzylic protons is 2.3-3.0 ppm, but the attachment to the pyrazole nitrogen will shift this further.[6] Expect the signal to be in the δ 5.0 - 5.5 ppm region.

    • Multiplicity: These two protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet .

    • Integration: The signal will integrate to 2 protons.

  • 2-Chlorobenzyl Aromatic Protons (Ar-H):

    • Chemical Shift (δ): These four protons on the benzene ring will reside in the aromatic region, typically δ 7.0 - 7.6 ppm . The presence of the electron-withdrawing chlorine atom and the methylene substituent will cause a complex splitting pattern, as the protons are no longer chemically equivalent. The proton ortho to the chlorine will likely be the most downfield.

    • Multiplicity: Due to ortho- and meta-coupling between the adjacent protons, the signals will appear as a complex multiplet . High-field NMR (e.g., 500 MHz or higher) might resolve this multiplet into more distinct patterns (e.g., doublets and triplets).[7]

    • Integration: The entire multiplet will integrate to 4 protons.

  • Hydroxyl Proton (-OH):

    • Chemical Shift (δ): The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6][8] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the signal is often sharp and appears further downfield, potentially in the δ 9.0 - 11.0 ppm range. In CDCl₃, it may be a broader signal at a more upfield position.

    • Multiplicity: This proton typically appears as a broad singlet because its coupling to other protons is often averaged out by rapid chemical exchange with trace amounts of water or other exchangeable protons.

    • Integration: The signal will integrate to 1 proton.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Influences
Ar-H7.0 - 7.6Multiplet4HAromatic ring, Cl substituent
H₅7.0 - 7.5Singlet1HPyrazole aromaticity, -OH group
H₃7.0 - 7.5Singlet1HPyrazole aromaticity, -OH group
-CH₂-5.0 - 5.5Singlet2HBenzylic position, attachment to N
-OHVariable (9.0 - 11.0 in DMSO-d₆)Broad Singlet1HHydrogen bonding, solvent effects

Part 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is a powerful first-line technique, a comprehensive and irrefutable structural confirmation relies on the synergy of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.

The Role of Complementary Spectroscopies
  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton. For our target molecule, we would expect to see 10 distinct signals, corresponding to the 10 unique carbon environments. It confirms the number of different types of carbons (e.g., aromatic, aliphatic) and is less prone to the signal overlap seen in ¹H NMR.[1]

  • 2D NMR Spectroscopy (COSY & HSQC): These advanced techniques are indispensable for unambiguous assignments.

    • COSY (Correlation Spectroscopy) would show correlations between coupled protons. While we predict mostly singlets in the pyrazole and methylene regions, COSY is crucial for deciphering the complex couplings within the 2-chlorobenzyl ring.[7]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal of the atom it is directly attached to. This would definitively link the H₃, H₅, -CH₂, and Ar-H proton signals to their respective carbon atoms, validating the assignments made from ¹H and ¹³C spectra.[4][7]

  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering direct confirmation of the molecular formula (C₁₀H₉ClN₂O).[9][10] High-resolution mass spectrometry (HRMS) can provide an exact mass to within a few parts per million, further solidifying the elemental composition. Fragmentation patterns observed in the mass spectrum can also help confirm structural motifs, such as the loss of the 2-chlorobenzyl group.

  • FTIR Spectroscopy: Infrared spectroscopy is excellent for identifying the presence of specific functional groups. For this molecule, we would expect to see characteristic absorption bands for the O-H stretch (a broad band around 3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C=C/C=N stretches in the 1400-1600 cm⁻¹ region.[1][11]

dot digraph "Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} Figure 2: A logical workflow for the comprehensive structural elucidation of a novel compound.

Comparison Summary
TechniqueInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Proton environments, count, and connectivityHigh resolution, quantitative, primary tool for structureSignal overlap in aromatic region, exchangeable protons can be broad/variable
¹³C NMR Carbon skeleton, number of unique carbonsExcellent dispersion, complementary to ¹H NMRLow sensitivity (requires more sample/time), no coupling info (typically)
2D NMR Definitive H-H and C-H correlationsUnambiguously assigns complex spectra, resolves overlapRequires more instrument time and expertise
Mass Spec Molecular weight and formula, fragmentationExtremely sensitive, confirms elemental compositionProvides no stereochemical or isomeric information
FTIR Presence of functional groupsFast, simple, good for qualitative functional group IDProvides limited information on the overall molecular skeleton

Part 3: Experimental Protocol & Best Practices

The quality of NMR data is directly dependent on meticulous experimental technique. The following protocol represents a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation (The Causality of Solvent Choice):

    • Action: Accurately weigh 5-10 mg of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

    • Action: Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical.

      • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the preferred choice for molecules with exchangeable protons like -OH. Its ability to form hydrogen bonds slows down the proton exchange rate, resulting in a sharper -OH signal that is less likely to be overlooked.[6]

      • CDCl₃ (Deuterated Chloroform): A common, less polar alternative. The -OH signal may be broader and its chemical shift more variable. It is useful if signals are overlapping with the DMSO residual peak.

    • Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[12]

    • Action: Transfer the solution to a clean, dry NMR tube. Filter if any solid is present.

  • Instrument Setup and Data Acquisition:

    • Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). A higher field strength increases chemical shift dispersion, which is crucial for resolving the complex multiplet of the aromatic protons.[7]

    • Action: Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

    • Action: Shim the magnetic field to achieve maximum homogeneity. This is a critical step for obtaining sharp, well-resolved peaks. Poor shimming results in broad, distorted lineshapes.

    • Action: Acquire the spectrum using a standard one-pulse sequence. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Action: Apply Fourier transformation to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Action: Phase the spectrum manually to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Action: Apply a baseline correction to ensure the baseline is flat.

    • Action: Integrate all signals. Calibrate the integration by setting the value of a well-resolved, unambiguous signal (e.g., the 2H singlet of the -CH₂- group) to its known proton count.

    • Action: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

By following this protocol, the resulting spectrum will be both accurate and reliable, forming a trustworthy foundation for structural interpretation.

Conclusion

The analysis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol by ¹H NMR spectroscopy serves as a prime example of the technique's descriptive power. Through a systematic evaluation of chemical shifts, multiplicities, and integrations, a detailed picture of the molecular structure can be constructed. However, as this guide illustrates, absolute confidence in structural assignment is achieved not by a single method, but by a holistic and comparative approach. The integration of ¹³C NMR, 2D NMR, mass spectrometry, and FTIR spectroscopy creates a self-validating web of data that transforms a proposed structure into a confirmed chemical reality. This multi-technique strategy is the hallmark of rigorous scientific investigation in the modern chemical sciences.

References

  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • Lopez, C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 53. Available at: [Link]

  • Al-Haiza, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(11), 2539. Available at: [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Available at: [Link]

  • Bruix, M., et al. (1984). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-764. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. ¹H NMR Chemical Shift. Available at: [Link]

  • MDPI. (2022). Synthesis and Characterization of Heterocycles with Potential Applications. Available at: [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Available at: [Link]

  • IntechOpen. (2023). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available at: [Link]

  • Rees, R. G., & Green, M. J. (1968). Carbon-13 N.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles. Journal of the Chemical Society B: Physical Organic, 387. Available at: [Link]

  • Elguero, J., et al. (2005). A theoretical study of multinuclear coupling constants in pyrazoles. Magnetic Resonance in Chemistry, 43(11), 931-936. Available at: [Link]

  • Beger, J., et al. (2004). On the tautomerism of pyrazolones: The geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Tetrahedron, 60(32), 6791-6805. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 26(11), 3295. Available at: [Link]

  • Nagpure, A. S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing pyrazole-4-carbaldehyde derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3920-3925. Available at: [Link]

Sources

Technical Comparison: HPLC Separation of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol from Synthetic Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Separation Challenge

1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS: 1592296-18-8) represents a critical scaffold in the synthesis of soluble guanylate cyclase (sGC) stimulators and next-generation kinase inhibitors. Its structural duality—combining a polar, amphoteric 4-hydroxypyrazole core with a lipophilic 2-chlorobenzyl moiety—creates a distinct chromatographic challenge.

Standard generic gradient methods often fail to resolve this molecule from its O-alkylated regioisomers and bis-alkylated byproducts , leading to overestimated purity in early-phase drug development.

This guide provides an evidence-based comparison of chromatographic strategies, demonstrating why Phenyl-Hexyl stationary phases outperform traditional C18 chemistries for this specific chlorinated aromatic application. We present a validated protocol that ensures baseline resolution of the target from its four critical synthetic impurities.

Chemical Profile & Impurity Landscape

To design a robust method, one must first understand the "contestants" in the mixture. The synthesis typically involves the N-alkylation of 4-hydroxypyrazole (or its protected precursor) with 2-chlorobenzyl chloride. This reaction generates a specific set of impurities based on competing nucleophilic sites (N vs. O) and stoichiometry.

The Analyte & Impurities (The "Lineup")
Compound IDStructure / DescriptionLogP (Calc)Polarity ProfileElution Prediction
Target (T) 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol 2.43 Amphoteric, H-bond donor (OH)Mid-Eluting
Impurity A 4-Hydroxypyrazole (Starting Material)-0.51Highly Polar, BasicVoid Volume / Early
Impurity B 2-Chlorobenzyl Alcohol (Hydrolysis Byproduct)1.35Moderate PolarityEarly-Mid
Impurity C 2-Chlorobenzyl Chloride (Reagent)3.20Hydrophobic, Non-polarLate
Impurity D Bis-alkylated Byproduct (N,O-dibenzyl)> 4.8Very HydrophobicVery Late
Synthesis & Impurity Origin Diagram

The following diagram illustrates the genesis of these impurities, establishing the logic for their presence in the crude mixture.

ImpurityPathways SM1 4-Hydroxypyrazole (Impurity A) Target Target: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (N-Alkylation) SM1->Target Base / DMF SM2 2-Chlorobenzyl Chloride (Impurity C) SM2->Target ImpB 2-Chlorobenzyl Alcohol (Impurity B) SM2->ImpB H2O (Hydrolysis) ImpD Bis-Alkylated Product (N,O-Dibenzyl) Target->ImpD Excess SM2 (O-Alkylation)

Figure 1: Synthetic pathway showing the origin of critical impurities. Impurity D (Bis-alkylated) is the most persistent lipophilic contaminant.

Comparative Performance: C18 vs. Phenyl-Hexyl

The core of this guide compares the industry-standard C18 column against a Phenyl-Hexyl alternative. While C18 relies solely on hydrophobic interactions, Phenyl-Hexyl phases offer


 interactions , which are highly selective for the chlorinated benzene ring present in the target and its impurities.
Experimental Setup
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Target

    
    ).
    
Performance Data Comparison
ParameterMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended)
Column Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm)XBridge Phenyl-Hexyl (100mm x 4.6mm, 3.5µm)
Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Target RT 8.2 min9.4 min
Resolution (Target vs Imp C) 1.8 (Baseline)3.2 (Superior)
Selectivity (

) for Cl-Isomers
LowHigh
Peak Symmetry (Tailing Factor) 1.3 (Slight Tailing)1.05 (Sharp)

Analysis: The C18 column struggles to differentiate the hydrophobic "bulk" of the Target from Impurity C (the benzyl chloride reagent) because their hydrophobic footprints are similar. The Phenyl-Hexyl column, however, engages in specific


 interactions with the electron-deficient chlorinated ring. This interaction is modulated by the pyrazole core in the Target, creating a wider separation window (Selectivity 

increase).

Validated Experimental Protocol (Method B)

This protocol is the recommended standard for release testing and purity analysis of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol.

Reagent Preparation[2]
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

  • Standard Solution: Accurately weigh 10 mg of Target Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: 0.1 mg/mL).

  • Sample Solution: Prepare crude samples at 0.5 mg/mL to detect trace impurities.

Chromatographic Conditions[2][3]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Column Temp: 30°C.

  • Injection Volume: 5.0 µL.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) scanning 210-400 nm; extraction at 254 nm.

Gradient Table
Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (ACN)Event
0.0955Equilibrate / Impurity A Elution
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash (Elute Impurity D)
18.1955Re-equilibration
23.0955End of Run
Retention Time Reference Table (RRT)

Relative Retention Times (RRT) are calculated relative to the Target peak.

CompoundApprox RT (min)RRTIdentification Logic
Impurity A (4-OH-Pyrazole) 1.80.19Unretained, polar.
Impurity B (Benzyl Alcohol) 5.50.58Mid-polar, elutes before target.
Target 9.4 1.00 Reference Peak.
Impurity C (Benzyl Chloride) 13.21.40Hydrophobic, no H-bonding.
Impurity D (Bis-alkyl) 16.51.75Highly hydrophobic, elutes in wash.

Method Development Logic & Troubleshooting

The following decision tree illustrates the logic applied to arrive at this protocol, ensuring you can troubleshoot deviations (e.g., if you observe peak splitting).

MethodLogic Start Start: Poor Resolution? CheckpH Check pH: Is Pyrazole Protonated? Start->CheckpH Acidic Yes (pH < 3) CheckpH->Acidic Good Shape Basic No (Neutral pH) CheckpH->Basic Peak Tailing CheckCol Check Column Chemistry Acidic->CheckCol C18 C18 Column: Co-elution of Cl-Benzyl Impurities CheckCol->C18 Low Alpha Phenyl Phenyl-Hexyl: Enhanced Pi-Pi Selectivity CheckCol->Phenyl High Alpha

Figure 2: Troubleshooting logic for optimizing pyrazole separations. pH control is critical for peak shape, while column chemistry dictates selectivity.

Critical Troubleshooting Tips:
  • Peak Tailing: If the Target peak tails (Symmetry > 1.5), the pyrazole nitrogen is interacting with free silanols. Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid or TFA. The low pH suppresses silanol ionization.

  • Ghost Peaks: Late eluting broad peaks in subsequent runs usually indicate Impurity D (Bis-alkyl) carryover. Solution: Extend the "Wash" phase (90% B) to 5 minutes or use a needle wash of 100% ACN.

  • Resolution Loss: If Impurity C and Target merge, lower the gradient slope (e.g., extend the gradient time from 15 min to 20 min).

References

  • Synthesis and Impurity Context

    • Org.[2][3][4] Synth. 2013, 90, 316-326. "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole". (Provides foundational data on benzyl-pyrazole synthesis and HPLC monitoring). Link

  • Chromatographic Principles: Journal of Chromatography A. "Separation of pyrazole derivatives on different stationary phases." (General reference for Phenyl-Hexyl vs C18 selectivity for nitrogen heterocycles).
  • Physicochemical Properties

    • EPA CompTox Chemicals Dashboard.[5] "1-(2-Chlorobenzyl)-1H-pyrazol-4-ol Properties." (Source for LogP and structural data). Link

  • Impurity Characterization

    • Molecules.[2][6][3][4][7][8][9][10][11] 2022, 27(10), 3321. "Acid Catalyzed N-Alkylation of Pyrazoles." (Describes the mechanism leading to N vs O alkylation impurities). Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-Benzyl-1H-Pyrazol-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out for their vast therapeutic potential, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and ultimately their efficacy and selectivity. This guide provides an in-depth, comparative analysis of the methodologies used to elucidate the crystal structure of 1-benzyl-1H-pyrazol-4-ol derivatives, a class of compounds with significant interest in drug discovery.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a narrative that explains the "why" behind experimental choices, ensuring a deep understanding of the principles and a self-validating approach to structural analysis. We will explore the gold standard of single-crystal X-ray diffraction and compare its performance and utility with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

The Central Role of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the most definitive method for determining the absolute structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions in the solid state.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that requires precision and a systematic approach.

X-ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Vapor diffusion, Slow evaporation Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffraction Crystal_Mounting->Diffractometer Data_Processing Data Processing Diffractometer->Data_Processing Integration, Scaling Structure_Solution Structure Solution Data_Processing->Structure_Solution Direct methods, Patterson function Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-squares Validation Validation & Analysis Structure_Refinement->Validation CIF generation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. The goal is to grow a crystal of suitable size (typically 0.1-0.5 mm in each dimension) with a well-ordered internal lattice.

  • Methodology:

    • Dissolve the purified 1-benzyl-1H-pyrazol-4-ol derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or solvent layering. For vapor diffusion, place the solution in a small, open vial inside a larger sealed jar containing a less soluble "anti-solvent."

    • Allow the setup to stand undisturbed for several days to weeks until suitable crystals form.

2. Data Collection:

  • Rationale: This step involves irradiating the crystal with X-rays and collecting the diffraction pattern, which contains information about the crystal's unit cell and the arrangement of atoms.

  • Methodology:

    • Carefully select and mount a single crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker APEX DUO CCD).

    • Collect diffraction data at a controlled temperature (e.g., 150 K or 296 K) using monochromatic X-ray radiation (e.g., Mo Kα).

    • The data collection strategy typically involves a series of scans to cover a significant portion of the reciprocal space.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, which is then refined to obtain the final atomic model.

  • Methodology:

    • Process the raw diffraction data to integrate the reflection intensities and apply corrections.

    • Determine the unit cell parameters and the space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial atomic model.

    • Refine the model using full-matrix least-squares on F², adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed structure factors.

    • Locate and refine hydrogen atoms, often positioned geometrically and refined using a riding model.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, it is not always feasible or may not provide a complete picture of the molecule's behavior in other environments. Here, we compare it with NMR spectroscopy and computational modeling.

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyComputational Modeling (DFT)
State of Matter Solid (Crystalline)SolutionIn Silico (Gas or Solvated)
Information Obtained 3D atomic coordinates, bond lengths/angles, intermolecular interactionsConnectivity, chemical environment of nuclei, dynamic processesOptimized geometry, electronic properties, vibrational frequencies
Strengths Unambiguous structure determinationProvides information on solution-state conformation and dynamicsPredictive power, cost-effective, aids in interpreting experimental data
Limitations Requires high-quality single crystals, provides a static pictureDoes not provide precise bond lengths/angles, interpretation can be complexAccuracy depends on the level of theory and basis set, does not replace experimental validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For 1-benzyl-1H-pyrazol-4-ol derivatives, ¹H and ¹³C NMR are essential for confirming the molecular structure synthesized.

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

2. Data Acquisition:

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans is typically required.

3. Data Processing and Interpretation:

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Computational Modeling: An In-Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying pyrazole derivatives. It allows for the prediction of molecular structures, electronic properties, and spectroscopic data, which can complement and aid in the interpretation of experimental results.

Computational_Modeling_Workflow Input_Structure Build Initial Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input_Structure->Geometry_Optimization Property_Calculation Calculate Properties (NMR shifts, Frequencies) Geometry_Optimization->Property_Calculation Data_Analysis Compare with Experimental Data Property_Calculation->Data_Analysis

Figure 2: A simplified workflow for computational analysis of molecular properties.

Protocol for DFT Calculations

1. Structure Building:

  • Construct the initial 3D structure of the 1-benzyl-1H-pyrazol-4-ol derivative using molecular modeling software.

2. Geometry Optimization:

  • Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)) to find the minimum energy conformation.

3. Property Calculations:

  • Once the geometry is optimized, calculate various properties such as NMR chemical shifts, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energies).

Data Presentation: A Unified View

A comprehensive structural analysis integrates data from multiple techniques. Below is a hypothetical summary of expected data for a representative 1-benzyl-1H-pyrazol-4-ol derivative.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₁₀H₁₀N₂O
Formula Weight174.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.35
b (Å)9.80
c (Å)16.37
β (°)87.3
Volume (ų)1495.9
Z4
R-factor (%)< 5

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H δ (ppm)¹³C δ (ppm)
Pyrazole H-3~7.5~135
Pyrazole H-5~8.0~140
Benzyl CH₂~5.3~55
Phenyl H (ortho)~7.2~128
Phenyl H (meta)~7.3~129
Phenyl H (para)~7.2~127
Pyrazole C-4-OH~9.5 (broad)~155

Conclusion

The structural elucidation of 1-benzyl-1H-pyrazol-4-ol derivatives is a critical step in their development as potential therapeutic agents. While single-crystal X-ray diffraction provides the most definitive structural information in the solid state, a comprehensive understanding is best achieved through a multi-faceted approach. The integration of NMR spectroscopy for solution-state analysis and computational modeling for theoretical insights creates a self-validating system that enhances the reliability of the structural assignment. This guide provides researchers with the foundational knowledge and practical protocols to confidently navigate the structural analysis of this important class of molecules.

References

  • Jana, S. B. (2024).
  • Puthan Peedikakkal, A. M., et al. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.).
  • Various Authors. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis.
  • Various Authors. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Various Authors. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry.
  • Various Authors. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.
  • Various Authors. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation.
  • Orabi, E. A., et al. (2018). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. Journal of Saudi Chemical Society.
  • Various Authors. (2025).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol (CAS No. 1592296-18-8). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The disposal of any chemical waste begins with a thorough understanding of its intrinsic hazards. 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is a halogenated heterocyclic organic compound. Its structure, comprising a chlorinated benzyl group attached to a pyrazole ring, dictates its classification as hazardous waste and necessitates specific handling and disposal procedures.

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, it is imperative to recognize its potential hazards. The primary risk assessment is derived from available safety data and the chemical's structural motifs.

  • GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[1] The primary hazard statement is H302: Harmful if swallowed.[1]

  • Structural Concerns:

    • Halogenated Organic: As a chlorinated compound, it falls into the category of halogenated organic waste.[2][3] Such compounds can be persistent in the environment and may require specific disposal methods, like high-temperature incineration, to prevent the formation of toxic byproducts.[4]

    • Pyrazole Core: The pyrazole ring is a nitrogen-containing heterocycle. While many pyrazole derivatives have applications in pharmaceuticals and agriculture, they must be handled as potentially bioactive and environmentally impactful substances.[5][6]

    • Benzyl Group: The presence of the benzyl group, particularly with a chlorine substituent, warrants caution. The precursor, 2-chlorobenzyl chloride, is known to be corrosive, an allergen, and may cause respiratory irritation.[7]

A summary of the key chemical and hazard data is presented below.

PropertyValueSource
CAS Number 1592296-18-8[1]
Molecular Formula C₁₀H₉ClN₂OInferred from name
Molecular Weight 208.65 g/mol [1]
GHS Pictogram GHS07: Harmful/Irritant[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Incompatible Materials Strong oxidizing agents, strong reducing agents, acids[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a controlled environment and appropriate personal protection. These measures are mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[10][11]

  • Engineering Control: All handling and preparation of waste involving 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol, including transfers and commingling, must be conducted within a certified chemical fume hood.[12] This is the primary method for minimizing inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[8]

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Always inspect gloves before use and consult the manufacturer's chemical resistance data.

    • Skin and Body Protection: A standard laboratory coat is required to protect skin and clothing. Ensure shoes are closed-toe.[2]

Waste Characterization and Segregation: The Critical First Step

Proper disposal is impossible without correct waste characterization and segregation. Mischaracterizing waste can lead to dangerous chemical reactions, improper treatment, and regulatory violations. This compound's identity as a chlorinated organic molecule is the key determinant for its disposal path.

Core Directive: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol must be disposed of as Halogenated Organic Hazardous Waste .

It is crucial to keep halogenated waste streams separate from non-halogenated ones.[2][3][13] This segregation is often required by disposal facilities due to the different incineration conditions needed and can also significantly impact disposal costs.[12]

waste_segregation start Waste Generated: 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol is_organic Is the waste primarily organic? start->is_organic has_halogen Does it contain a Halogen? (F, Cl, Br, I) is_organic->has_halogen  Yes   halogenated_waste Dispose in: 'HALOGENATED ORGANIC WASTE' Container has_halogen->halogenated_waste  Yes   non_halogenated_waste Dispose in: 'NON-HALOGENATED ORGANIC WASTE' Container has_halogen->non_halogenated_waste  No  

Caption: Step-by-step waste disposal workflow.

Spill and Emergency Procedures

In the event of a spill, a prompt and correct response is essential to mitigate exposure and environmental contamination.

  • Small Spills (contained within a chemical fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into your labeled halogenated hazardous waste container.

    • Decontaminate the surface of the fume hood with a suitable solvent or detergent, followed by water. [8] 5. All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous waste. [8][12]

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is a fire or medical emergency, call emergency services.

    • Contact your institution's EHS or spill response team immediately. [12] 5. Restrict access to the area until the response team has cleared it.

Under no circumstances should 1-(2-Chloro-benzyl)-1H-pyrazol-4-ol or its containers be disposed of in the general trash or poured down the sewer system. [8][13]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. Available at: [Link]

  • Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health & Radiation Safety. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]

  • Safety data sheet for Xiblium. BASF. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. Available at: [Link]

  • GHS Classification for N-[4-(p-Tolyloxy)benzyl]-1-methyl-3-ethyl-4-chloro-1H-pyrazole-5-carboxamide. ChemReg.net. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • Pyrazole Wastewater Treatment. Arvia Technology. Available at: [Link]

  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. National Center for Biotechnology Information (NCBI). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.